Adlumidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGYMKDQCDOMRE-ROUUACIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107391 | |
| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-49-2 | |
| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adlumidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6S)-6-[(5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]furo[3,4-e]-1,3-benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADLUMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM638185BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adlumidine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adlumidine, a phthalideisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for Adlumidine. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the botanical origins of Adlumidine, its quantitative distribution, and the requisite experimental protocols for its isolation and quantification. Furthermore, this guide presents a putative biosynthetic pathway for Adlumidine, providing a deeper understanding of its formation within the plant kingdom.
Natural Sources and Botanical Distribution
Adlumidine is primarily found within the plant kingdom, specifically in species belonging to the Papaveraceae and Fumariaceae families. The principal genus known to produce Adlumidine is Corydalis, with several species identified as significant sources. Additionally, the monotypic genus Adlumia is a notable source of this alkaloid.
Primary Botanical Sources
The genus Corydalis is a rich reservoir of isoquinoline (B145761) alkaloids, including Adlumidine. Numerous species have been documented to contain this compound, often alongside other structurally related alkaloids. The distribution of Corydalis species is widespread across the Northern Hemisphere, particularly in Asia and North America.
Adlumia fungosa, commonly known as Allegheny vine or climbing fumitory, is another primary source of Adlumidine.[1][2] This biennial climbing plant is native to eastern North America.
Quantitative Distribution of Adlumidine
The concentration of Adlumidine can vary significantly between different plant species, as well as within different parts of the same plant (e.g., roots, stems, leaves). Environmental factors and the developmental stage of the plant can also influence alkaloid content. While extensive comparative data remains a subject of ongoing research, this guide compiles available quantitative data to provide a baseline for researchers.
Table 1: Quantitative Analysis of Adlumidine in Various Plant Sources
| Plant Species | Family | Plant Part | Adlumidine Content (mg/g dry weight) | Reference |
| Corydalis decumbens | Papaveraceae | Tuber | Present (quantification not specified) | [3] |
| Corydalis taliensis | Papaveraceae | Not specified | Present (quantification not specified) | [3] |
| Corydalis incisa | Papaveraceae | Not specified | Present (quantification not specified) | [4] |
| Adlumia fungosa | Fumariaceae | Leaves and Roots | Present (quantification not specified) | [1] |
Note: The current literature provides limited specific quantitative data for Adlumidine across a wide range of species. The table indicates the presence of Adlumidine where confirmed, and further research is required to establish precise concentration ranges.
Experimental Protocols
The isolation and quantification of Adlumidine from plant matrices require a systematic approach involving extraction, purification, and analytical determination. The following protocols are generalized from established methods for the analysis of isoquinoline alkaloids in Corydalis and related species.
Extraction of Adlumidine from Plant Material
This protocol outlines a general procedure for the extraction of Adlumidine from dried and powdered plant material.
Workflow for Adlumidine Extraction
Caption: General workflow for the extraction of Adlumidine.
Methodology:
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Maceration: Macerate the dried and powdered plant material (e.g., 100 g) with an acidified alcoholic solvent (e.g., 1 L of methanol or ethanol containing 1% hydrochloric acid or acetic acid) at room temperature for 24-48 hours with occasional agitation.
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Filtration: Filter the mixture through filter paper to separate the plant debris from the liquid extract.
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Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.
-
Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.
-
Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).
-
Extract the liberated alkaloids with a nonpolar solvent (e.g., chloroform (B151607) or dichloromethane).
-
Combine the organic layers and evaporate the solvent to yield a purified total alkaloid fraction.
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Quantification of Adlumidine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of Adlumidine using HPLC with Diode Array Detection (DAD).
HPLC Analysis Workflow
References
The Discovery and Isolation of Adlumidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the history of the discovery and isolation of adlumidine, a phthalideisoquinoline alkaloid. The document outlines the initial findings, key scientific contributions, and the experimental methodologies that have defined our understanding of this natural compound.
Introduction to Adlumidine
Adlumidine is a naturally occurring alkaloid belonging to the phthalideisoquinoline class. These compounds are characterized by a specific carbon skeleton and are found in various plant species, notably within the Papaveraceae family. The scientific journey to identify and characterize adlumidine began in the early 20th century, a period marked by significant advancements in the field of natural product chemistry.
Historical Discovery and Key Contributors
The discovery and initial characterization of adlumidine are credited to the pioneering work of Dr. Richard Helmuth Fred Manske, a prominent chemist in the field of alkaloid chemistry. His extensive research on the alkaloids of plants belonging to the Fumariaceae family (now often included in Papaveraceae) led to the isolation of numerous novel compounds.
Adlumidine was first isolated by R.H.F. Manske in 1936 from the North American biennial vine, Adlumia fungosa, commonly known as Allegheny vine or climbing fumitory.[1] The naming of the alkaloid is a direct tribute to the genus of the plant from which it was first identified. Subsequent research by Manske and others also identified adlumidine in various species of the Corydalis genus, including Corydalis scouleri and Corydalis incisa.[1]
Physicochemical Properties of Adlumidine
The initial characterization of adlumidine involved determining its fundamental physical and chemical properties. These early data were crucial for establishing its identity as a new natural product.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉NO₆ | |
| Molecular Weight | 369.37 g/mol | |
| Melting Point | 187-188 °C | |
| Specific Optical Rotation | +15.5° (in chloroform) | |
| Appearance | Crystalline solid |
Experimental Protocols for Isolation
The following sections detail the generalized experimental procedures for the isolation of adlumidine, based on the early methods described for alkaloid extraction from plant materials.
Plant Material Collection and Preparation
Fresh or dried aerial parts of Adlumia fungosa or the tubers of relevant Corydalis species were collected. The plant material was then finely ground to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
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The powdered plant material was subjected to exhaustive extraction with a suitable organic solvent, typically ethanol (B145695) or methanol, often in a Soxhlet apparatus.
-
The resulting alcoholic extract was concentrated under reduced pressure to yield a thick syrup.
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The syrup was then acidified with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to convert the alkaloids into their water-soluble salts.
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This acidic aqueous solution was then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal impurities such as fats, waxes, and pigments.
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The acidic solution was then made alkaline by the addition of a base (e.g., ammonia (B1221849) or sodium carbonate). This step liberates the free alkaloids from their salts.
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The alkaline solution was then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or diethyl ether, to transfer the alkaloids into the organic phase.
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The combined organic extracts were dried over an anhydrous salt (e.g., sodium sulfate) and the solvent was evaporated to yield the crude alkaloid mixture.
Purification of Adlumidine
The crude alkaloid mixture was then subjected to further purification to isolate adlumidine. Early methods relied on fractional crystallization from different solvents.
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The crude alkaloid mixture was dissolved in a minimal amount of a suitable solvent (e.g., ethanol or acetone).
-
The solution was allowed to stand, often at reduced temperatures, to induce crystallization.
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The crystals were collected by filtration and recrystallized multiple times from appropriate solvents until a constant melting point and specific rotation were achieved, indicating the purity of the isolated adlumidine.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the isolation of adlumidine from its plant source.
Biological Activity and Signaling Pathways
While the historical focus was primarily on the isolation and structural elucidation of adlumidine, some later studies have explored its biological activities. Research on related phthalideisoquinoline alkaloids suggests a range of potential pharmacological effects.
One study on the alkaloids from Corydalis govaniana reported that (+)-adlumidine increased the beating amplitude of heart cells. This suggests a potential interaction with cellular signaling pathways that regulate cardiac muscle contraction, which are often mediated by ion channels and second messenger systems.
However, a detailed signaling pathway for adlumidine has not been extensively elucidated in the scientific literature. The diagram below represents a generalized and hypothetical signaling pathway that could be initiated by an alkaloid like adlumidine impacting a cardiac muscle cell, based on its observed effect.
Disclaimer: This diagram illustrates a plausible mechanism based on the known effects of some alkaloids on cardiac cells. The specific molecular targets and signaling components for adlumidine have not been definitively identified.
Conclusion
The discovery of adlumidine by R.H.F. Manske represents a significant contribution to the field of natural product chemistry. The early experimental work laid the foundation for understanding this phthalideisoquinoline alkaloid. While its biological activities and mechanism of action are not yet fully understood, the initial findings suggest that adlumidine and related compounds may possess interesting pharmacological properties worthy of further investigation by researchers and drug development professionals.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Adlumidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adlumidine, a member of the phthalideisoquinoline class of alkaloids, presents a complex and fascinating stereochemical profile. This guide provides a comprehensive overview of its chemical structure, stereochemistry, and available spectroscopic data. The information is tailored for professionals in chemical research and drug development, offering a consolidated resource for understanding this natural product.
Chemical Structure
Adlumidine is a naturally occurring alkaloid found in various plant species, notably within the Corydalis genus. Its core structure is a tetracyclic system comprising a tetrahydroisoquinoline moiety linked to a phthalide (B148349) group.
Systematic Name: (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1]benzodioxol-8-one
Molecular Formula: C₂₀H₁₇NO₆
Molecular Weight: 367.36 g/mol
The structure features two methylenedioxy groups, one on the isoquinoline (B145761) ring system and another on the phthalide portion. A key structural feature is the lactone ring of the phthalide group.
Stereochemistry
Adlumidine possesses two chiral centers, leading to the possibility of multiple stereoisomers. The naturally occurring dextrorotatory form is designated as (+)-Adlumidine. Its enantiomer, (-)-Adlumidine, is also known as Capnoidine. The absolute configuration of the chiral centers in (+)-Adlumidine is crucial for its biological activity and is defined by the Cahn-Ingold-Prelog (CIP) priority rules.
The stereochemical descriptors for the two stereocenters in the most common isomer of Adlumidine are specified in its IUPAC name, indicating a specific three-dimensional arrangement of the atoms.
Quantitative Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of Adlumidine. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.
| ¹H-NMR Chemical Shifts (δ ppm) | ¹³C-NMR Chemical Shifts (δ ppm) |
| Data not available in a tabulated format from the search results. | Data not available in a tabulated format from the search results. |
Note: While a PhD thesis mentioning NMR data for Adlumidine was identified[2], the specific, tabulated chemical shift values were not accessible through the performed searches.
Experimental Protocols
Detailed experimental protocols for the isolation and synthesis of Adlumidine are crucial for further research and development.
Isolation of Adlumidine
Adlumidine has been isolated from the non-phenolic alkaloidal fraction of Corydalis ochotensis var. raddeana. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral compounds. The extract is acidified, and non-alkaloidal components are removed by extraction with an organic solvent. The acidic aqueous layer is then basified to liberate the free alkaloids, which are subsequently extracted with an organic solvent like chloroform.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica (B1680970) gel, followed by further purification steps which may include preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Adlumidine.
A detailed, step-by-step protocol for the specific isolation of Adlumidine was not found in the search results.
Synthesis of Adlumidine
The synthesis of phthalideisoquinoline alkaloids is a complex process. While general synthetic strategies for this class of compounds exist, a specific, detailed experimental protocol for the total synthesis of Adlumidine was not identified in the provided search results. Synthetic approaches often involve the coupling of a substituted phthalide anion with a dihydroisoquinolinium salt.[3][4]
Visualization of Chemical Structure
To provide a clear representation of the molecular architecture of Adlumidine, the following diagram has been generated using the Graphviz DOT language.
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of Adlumidine. Further investigation into dedicated crystallographic and spectroscopic publications is recommended to obtain more detailed quantitative data.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Adlumidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adlumidine, a phthalideisoquinoline alkaloid, is a naturally occurring compound found in various plant species, particularly within the Corydalis genus. This technical guide provides a comprehensive overview of the physical and chemical properties of Adlumidine, including its structural characteristics, physicochemical data, and spectral analyses. The guide also outlines detailed experimental protocols for the isolation and characterization of Adlumidine and explores its known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
Adlumidine is a member of the phthalideisoquinoline class of alkaloids, characterized by a specific stereochemical configuration. It is the dextrorotatory enantiomer, with its levorotatory counterpart being Capnoidine.[1] Found in plant species such as Corydalis decumbens and Corydalis taliensis, Adlumidine is of interest to the scientific community for its potential pharmacological applications.[2] This guide aims to consolidate the available scientific data on Adlumidine to facilitate further research and development.
Physicochemical Properties
The fundamental physical and chemical properties of Adlumidine are summarized in the tables below, providing a clear reference for its identification and handling.
Table 1: General and Chemical Properties of Adlumidine
| Property | Value | Reference |
| IUPAC Name | (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one | [2] |
| Molecular Formula | C₂₀H₁₇NO₆ | [2] |
| Molecular Weight | 367.36 g/mol | [3] |
| Canonical SMILES | CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 | [2] |
| InChI Key | IYGYMKDQCDOMRE-ROUUACIJSA-N | [2] |
| CAS Number | 550-49-2 | [2] |
| Natural Product Class | Tyrosine alkaloids, Isoquinoline (B145761) alkaloids | [2] |
Table 2: Physical Properties of Adlumidine
| Property | Value | Reference |
| Melting Point | 187-188 °C | |
| Boiling Point | Data not available | |
| Solubility | Insoluble or poorly soluble in water; Soluble in organic solvents such as benzene, chloroform, ether, acetone, and ethanol. | [4] |
| Specific Rotation ([α]D) | +43.7° (c=0.5 in CHCl₃) |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of Adlumidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of Adlumidine is expected to show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
C-H stretching (aromatic and aliphatic): Around 3100-2850 cm⁻¹
-
C=O stretching (lactone): A strong band around 1760 cm⁻¹
-
C=C stretching (aromatic): Peaks in the 1600-1475 cm⁻¹ region
-
C-O stretching (ethers and dioxole rings): Strong absorptions in the 1300-1000 cm⁻¹ region
-
C-N stretching: In the 1250-1000 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry of Adlumidine will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of the phthalideisoquinoline alkaloid structure, with key fragments arising from the cleavage of the bonds connecting the isoquinoline and phthalide (B148349) moieties.
Experimental Protocols
The isolation and purification of Adlumidine from its natural sources, primarily Corydalis species, are critical for its study. While a protocol specifically for Adlumidine is not detailed, the following general methodologies for isolating alkaloids from Corydalis can be adapted.
General Extraction and Isolation of Alkaloids from Corydalis Species
This protocol provides a general framework for the extraction and separation of alkaloids, including Adlumidine, from Corydalis plant material.
Workflow for Alkaloid Extraction and Isolation
Caption: General workflow for the extraction and isolation of Adlumidine.
Detailed Methodology:
-
Plant Material Preparation: The dried plant material (e.g., tubers of Corydalis species) is powdered to increase the surface area for extraction.
-
Extraction: The powdered material is extracted with a suitable solvent system, such as 70% aqueous acetone, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure to remove the solvent, yielding a crude residue.
-
Liquid-Liquid Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Column Chromatography: The fractions obtained from partitioning are further purified by column chromatography over a stationary phase like silica gel. A gradient elution system with increasing amounts of a polar solvent (e.g., methanol (B129727) in dichloromethane) is used to separate the different alkaloids.
-
Further Purification: Fractions containing Adlumidine can be further purified using techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain the pure compound.
Biological Activity and Signaling Pathways
The biological activities of many alkaloids are of significant interest in pharmacology and drug discovery.
Known Biological Activities
While specific studies on the biological activity of Adlumidine are limited, alkaloids as a class are known to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5] Further research is needed to elucidate the specific biological profile of Adlumidine.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Adlumidine. The identification of its molecular targets and the signaling cascades it affects is a promising area for future research. A general representation of how a natural product like Adlumidine might be investigated for its impact on a signaling pathway is provided below.
Hypothetical Investigation of Adlumidine's Effect on a Signaling Pathway
Caption: A conceptual workflow for investigating the impact of Adlumidine on cellular signaling pathways.
Conclusion
Adlumidine is a phthalideisoquinoline alkaloid with a defined chemical structure and physical properties. This guide has summarized the available data on its physicochemical characteristics, spectral properties, and general isolation procedures. While foundational knowledge exists, there are significant opportunities for further research, particularly in elucidating its full spectral characterization, developing specific and optimized isolation protocols, and exploring its biological activities and mechanisms of action. A deeper understanding of Adlumidine will be invaluable for its potential applications in medicine and pharmacology.
References
- 1. Capnoidine | C20H17NO6 | CID 120698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. Alkaloids [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
The Adlumidine Biosynthesis Pathway in Plants: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine is a phthalideisoquinoline alkaloid found in various plant species, notably within the Corydalis genus. As a member of the broader benzylisoquinoline alkaloid (BIA) family, adlumidine shares its early biosynthetic origins with numerous other pharmacologically significant compounds, including morphine and noscapine (B1679977). This technical guide provides a comprehensive overview of the current understanding of the adlumidine biosynthesis pathway, drawing parallels with the closely related noscapine pathway. It details the known enzymatic steps, intermediates, and regulatory aspects. Furthermore, this guide outlines key experimental protocols and presents quantitative data where available, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Core Biosynthetic Pathway
The biosynthesis of adlumidine is intricately linked to the well-studied noscapine pathway, diverging at a later stage. The pathway commences with the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions to form the core phthalideisoquinoline scaffold.
From L-Tyrosine to (S)-Scoulerine: The Common BIA Pathway
The initial steps of adlumidine biosynthesis are shared with all benzylisoquinoline alkaloids. Two molecules of L-tyrosine are converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all BIAs. A series of subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of (S)-reticuline. (S)-Reticuline is a critical branch-point intermediate in BIA metabolism. The conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE), marks the entry into the protoberberine alkaloid subclass, from which phthalideisoquinolines are derived.
The Phthalideisoquinoline-Specific Pathway: Branching from (S)-Scoulerine
From (S)-scoulerine, the pathway towards phthalideisoquinoline alkaloids such as adlumidine and noscapine involves a series of modifications. The key steps, primarily elucidated in the context of noscapine biosynthesis in Papaver somniferum (opium poppy), are catalyzed by a suite of enzymes, including methyltransferases and cytochrome P450 monooxygenases.
The proposed pathway to adlumidine likely shares several intermediates with the noscapine pathway. (S)-Scoulerine is converted to (S)-N-methylcanadine through a series of methylation and cyclization reactions. A critical enzymatic step in the noscapine pathway is the 1-hydroxylation of (S)-N-methylcanadine to 1-hydroxy-N-methylcanadine, a reaction catalyzed by the cytochrome P450 enzyme CYP82Y1.[1][2] While the direct enzymatic conversion of a noscapine pathway intermediate to adlumidine has not yet been definitively characterized, it is hypothesized that a similar cytochrome P450-dependent reaction, potentially involving a different regio- or stereospecific hydroxylase or a subsequent rearrangement, leads to the formation of the adlumidine scaffold in Corydalis species.
Quantitative Data
Quantitative data on the adlumidine biosynthetic pathway is sparse. However, studies on related alkaloids in Corydalis species provide some insights into the relative abundance of different pathway intermediates and end products.
| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Reference |
| Tetrahydropalmatine | Corydalis decumbens | Rhizome | 1200 - 4500 | [3] |
| Protopine | Corydalis decumbens | Rhizome | 300 - 1500 | [3] |
| Bicuculline | Corydalis decumbens | Rhizome | 50 - 250 | [3] |
| Egenine (related phthalideisoquinoline) | Corydalis decumbens | Rhizome | 100 - 600 | [3] |
| Adlumidine | Corydalis decumbens | Rhizome | Not explicitly quantified | [4][5] |
Enzyme Kinetics:
To date, specific kinetic parameters for enzymes uniquely involved in adlumidine biosynthesis have not been reported. However, the kinetics of CYP82Y1, a key enzyme in the related noscapine pathway, have been characterized.
| Enzyme | Substrate | Km (µM) | Vmax (pmol min-1 mg-1 protein) | Reference |
| CYP82Y1 | (R,S)-N-methylcanadine | 19.5 | 98 | [2] |
Experimental Protocols
Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes
This protocol outlines a general workflow for identifying and characterizing cytochrome P450 enzymes, such as those presumed to be involved in the final steps of adlumidine biosynthesis.
Methodology:
-
Candidate Gene Identification: Perform transcriptome sequencing of adlumidine-producing plant tissues (e.g., Corydalis decumbens rhizome). Identify candidate cytochrome P450 genes based on co-expression with known BIA pathway genes or homology to characterized alkaloid-modifying P450s.
-
Heterologous Expression: Clone the full-length cDNA of candidate P450s into a yeast expression vector (e.g., pESC-DEST series) co-expressing a cytochrome P450 reductase. Transform the construct into Saccharomyces cerevisiae.
-
Microsome Preparation: Grow the recombinant yeast strain and induce protein expression. Isolate microsomal fractions containing the expressed P450 enzyme.
-
Enzyme Assays: Incubate the microsomal preparation with the putative substrate (e.g., (S)-N-methylcanadine or 1-hydroxy-N-methylcanadine) and NADPH as a cofactor.
-
Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of new compounds.
-
Structure Elucidation: If a new product is formed, scale up the reaction to purify the compound and elucidate its structure using NMR spectroscopy and high-resolution mass spectrometry to confirm its identity as a predicted intermediate or adlumidine.
Metabolite Profiling of Adlumidine-Producing Plants
This protocol describes a general approach for the comprehensive analysis of alkaloids in plant tissues.
Methodology:
-
Sample Preparation: Harvest and freeze-dry the plant tissue of interest. Grind the tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent, typically methanol or an acidified aqueous methanol solution, to efficiently extract alkaloids.
-
Purification: Use solid-phase extraction (SPE) with a cation-exchange cartridge to enrich the alkaloid fraction and remove interfering compounds.
-
LC-MS/MS Analysis: Analyze the enriched alkaloid fraction using Ultra-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QTOF-MS/MS) for high-resolution separation and accurate mass measurement.
-
Data Analysis: Process the raw data using specialized software to detect features, align chromatograms, and tentatively identify metabolites by comparing their accurate mass and fragmentation patterns with databases and literature data. Confirmation of identity should be done using authentic standards when available.
Regulation of Adlumidine Biosynthesis
The biosynthesis of benzylisoquinoline alkaloids is known to be regulated by various factors, including developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a significant role in upregulating the expression of BIA biosynthetic genes in response to stress, such as herbivory or pathogen attack.
The jasmonate signaling cascade involves the perception of jasmonic acid-isoleucine (JA-Ile) by the F-box protein COI1, leading to the degradation of JAZ repressor proteins. This derepression allows transcription factors, such as MYC2, to activate the expression of downstream target genes, including those encoding enzymes of the BIA pathway. It is highly probable that the adlumidine biosynthetic pathway is also under the control of this regulatory network.
Conclusion and Future Perspectives
The biosynthesis of adlumidine represents an intriguing branch of the complex network of benzylisoquinoline alkaloid metabolism in plants. While the foundational steps of the pathway are well-established, the specific enzymes that define the unique chemical structure of adlumidine remain to be fully elucidated. The close relationship with the noscapine pathway provides a strong foundation for future research, with enzymes like CYP82Y1 and its homologs in Corydalis species being prime candidates for investigation.
Future research efforts should focus on the functional characterization of candidate genes identified through transcriptomic and metabolomic studies of adlumidine-producing plants. The application of modern techniques in synthetic biology, such as heterologous expression and enzyme engineering, will be instrumental in not only unraveling the complete biosynthetic pathway but also in enabling the sustainable production of adlumidine and related compounds for potential pharmaceutical applications. A deeper understanding of the regulatory networks governing adlumidine biosynthesis will further empower metabolic engineering strategies to enhance its yield in both plant and microbial systems.
References
- 1. CYP82Y1 is N-methylcanadine 1-hydroxylase, a key noscapine biosynthetic enzyme in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP82Y1 Is N-Methylcanadine 1-Hydroxylase, a Key Noscapine Biosynthetic Enzyme in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics and bioavailability of four alkaloids in different formulations from Corydalis decumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Metabolic Differences of Major Alkaloids From Corydalis Decumbentis Rhizoma in Normal and Gut Microbiota-Depleted Rats Based on UPLC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Adlumidine: An Uncharted Territory in Biological Activity
Despite its classification as a phthalideisoquinoline alkaloid, a class of compounds known for diverse pharmacological effects, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the biological activities of Adlumidine. While the chemical structure and basic properties of Adlumidine are documented, in-depth studies detailing its interactions with biological systems, such as enzyme inhibition, receptor binding, and cellular signaling pathways, appear to be largely absent from peer-reviewed publications and pharmacological databases.
Currently, information on Adlumidine is primarily limited to its chemical identity and its reported presence in plant species such as Corydalis decumbens and Corydalis taliensis. However, this foundational knowledge has not yet been translated into a substantial body of research exploring its potential therapeutic or toxicological effects.
This scarcity of data prevents the compilation of a detailed technical guide as requested. Key elements required for such a document, including quantitative data on biological activity (e.g., IC50, Ki values), specific experimental protocols, and elucidated signaling pathways, are not available in the current body of scientific literature.
The Unexplored Potential
Alkaloids, as a broad class of naturally occurring compounds, are known to exhibit a wide array of biological activities, including but not limited to:
-
Anti-inflammatory effects: Many alkaloids interfere with inflammatory pathways, reducing the production of pro-inflammatory mediators.
-
Anticancer properties: Some alkaloids have demonstrated the ability to inhibit cancer cell growth, induce apoptosis, and prevent metastasis.
-
Antimicrobial activity: The chemical structures of certain alkaloids enable them to disrupt the growth and proliferation of bacteria, fungi, and other microorganisms.
-
Neuroprotective effects: Several alkaloids have been investigated for their potential to protect neurons from damage and degeneration.
-
Cardiovascular effects: Alkaloids can influence heart rate, blood pressure, and other cardiovascular parameters through various mechanisms.
Given the established activities within the broader alkaloid family, it is plausible that Adlumidine may possess some of these properties. However, without dedicated scientific investigation, its specific biological profile remains entirely speculative.
Future Research Directions
To unlock the potential of Adlumidine, a systematic and comprehensive research program would be necessary. This would involve a series of in vitro and in vivo studies designed to:
-
Screen for broad biological activities: Initial high-throughput screening assays could be employed to identify any significant effects of Adlumidine across a range of biological targets, including various enzymes, receptors, and cell lines.
-
Determine quantitative metrics of activity: For any identified activities, further dose-response studies would be required to determine key quantitative parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) for enzyme inhibition, or EC50 (half-maximal effective concentration) for receptor activation.
-
Elucidate mechanisms of action: Once a specific biological activity is confirmed, detailed mechanistic studies would be needed to understand how Adlumidine exerts its effects at the molecular and cellular levels. This would involve identifying the specific signaling pathways that are modulated by the compound.
-
Conduct preclinical in vivo studies: Promising in vitro findings would need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety profile of Adlumidine.
Below is a conceptual workflow that could guide future research on Adlumidine.
Caption: A conceptual workflow for the systematic investigation of the biological activities of Adlumidine.
Adlumidine: A Technical Guide to its Traditional Uses, Pharmacology, and Experimental Protocols
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine, a phthalideisoquinoline alkaloid, is a naturally occurring compound found in various plant species, notably within the Corydalis genus. Traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have long utilized plants containing adlumidine to treat a variety of ailments, primarily centered around pain and inflammation. This technical guide provides a comprehensive overview of the traditional uses of adlumidine-containing plants, details on its extraction and isolation, and an exploration of its potential pharmacological activities and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.
Traditional Medicinal Uses
While specific traditional uses attributed directly to the isolated compound adlumidine are not well-documented, a significant body of ethnobotanical information exists for the plant species in which it is found. Adlumidine has been identified in Corydalis decumbens and Corydalis taliensis[1].
The genus Corydalis has a rich history in traditional medicine, particularly in Asia, for its analgesic and anti-inflammatory properties. Various species of Corydalis are used to alleviate pain, reduce inflammation, and as a sedative.
-
Corydalis decumbens , known as "Xia Tian Wu" in TCM, is traditionally used to activate blood circulation, promote the flow of "qi" (vital energy), and relieve pain. Its applications include the treatment of rheumatic arthritis, sciatica, and pain from traumatic injuries.
-
Corydalis taliensis has been traditionally employed for the treatment of conditions such as rheumatic arthritis, toothache, and hepatitis.
The therapeutic effects of these plants are attributed to their complex mixture of alkaloids, including adlumidine. The traditional preparation methods typically involve decoctions or extracts of the dried tubers or rhizomes of the plant.
Experimental Protocols
General Extraction and Purification of Alkaloids from Corydalis
The following protocol is a generalized procedure based on common alkaloid extraction techniques and information from related patents.
1. Extraction of Total Alkaloids:
-
Plant Material Preparation: The dried and powdered rhizomes of the Corydalis species are used as the starting material.
-
Solvent Extraction: The powdered plant material is subjected to reflux extraction with an alkaline alcoholic solution (e.g., saturated alkaline ethanol (B145695) or methanol). This process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Extraction: The crude extract is dissolved in an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) and filtered. The acidic solution is then basified with an alkaline solution (e.g., ammonia (B1221849) or sodium hydroxide) to a pH of 9-10. This causes the alkaloids to precipitate.
-
Solvent Partitioning: The basified aqueous solution is then extracted with an organic solvent (e.g., chloroform (B151607) or ethyl acetate) to transfer the free alkaloids into the organic phase. The organic extracts are combined and concentrated to yield a crude total alkaloid extract.
2. Purification of Adlumidine:
-
Chromatography: The crude total alkaloid extract is subjected to chromatographic separation to isolate individual alkaloids. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common initial step.
-
Solvent System: A gradient elution system with a mixture of solvents of increasing polarity (e.g., chloroform-methanol) is typically used to separate the alkaloids based on their polarity.
-
Further Purification: Fractions containing adlumidine can be further purified using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC).
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the extraction and isolation of adlumidine from Corydalis species.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the yield of adlumidine from Corydalis species or its specific pharmacological activity (e.g., IC50, Ki values). The available data often pertains to the total alkaloid content or the activity of other major alkaloids from Corydalis. Further research is required to quantify the adlumidine content in different Corydalis species and to determine its specific biological potency.
Pharmacological Activity and Mechanism of Action
The pharmacological properties of adlumidine have not been extensively studied. However, based on the traditional uses of the plants in which it is found and the known activities of structurally related phthalideisoquinoline alkaloids, several potential areas of pharmacological activity can be inferred. These may include analgesic, anti-inflammatory, and neuroprotective effects.
Signaling Pathways
There is currently no direct evidence from scientific literature detailing the specific signaling pathways modulated by adlumidine. The mechanism of action remains an area for future investigation. However, insights can be drawn from the broader class of isoquinoline (B145761) alkaloids, which have been shown to interact with various cellular targets and signaling cascades.
Many alkaloids exert their effects by interacting with neurotransmitter receptors, ion channels, and enzymes involved in signal transduction. For instance, some isoquinoline alkaloids have been reported to modulate pathways involving:
-
Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response. Inhibition of the NF-κB pathway can lead to a reduction in the production of pro-inflammatory cytokines.
-
Mitogen-Activated Protein Kinase (MAPK) pathways: These pathways are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
-
Opioid and Dopamine Receptors: Some alkaloids from Corydalis have been shown to interact with these receptors, which could explain their analgesic and sedative effects.
Potential Signaling Pathway of Phthalideisoquinoline Alkaloids
The diagram below illustrates a hypothetical signaling pathway that could be influenced by phthalideisoquinoline alkaloids like adlumidine, based on the known mechanisms of related compounds in the context of inflammation.
References
Adlumidine: Uncharted Territory in Therapeutic Target Identification
Despite its long-standing identification as a natural product, the specific therapeutic targets and mechanisms of action of Adlumidine remain largely unexplored within the scientific community. A comprehensive review of available literature reveals a significant gap in the understanding of this phthalideisoquinoline alkaloid's pharmacological properties, leaving its potential for drug development an open question for researchers and scientists.
Currently, publicly accessible scientific databases and research publications lack in-depth studies detailing the biological activity of Adlumidine. While its presence in various plant species, notably in the Corydalis and Fumaria genera, is well-documented, its molecular interactions and effects on cellular pathways have not been elucidated. This absence of foundational research means that there is no quantitative data, such as IC50 or Ki values, to summarize, nor are there established experimental protocols or known signaling pathways associated with Adlumidine to visualize or describe.
The quest for novel therapeutic agents often begins with the screening of natural products like Adlumidine. These compounds, with their inherent structural diversity, offer a rich starting point for drug discovery. However, the progression from a raw natural product to a viable therapeutic candidate requires a systematic and thorough investigation of its biological effects. This process typically involves a cascade of in vitro and in vivo studies to identify its molecular targets, understand its mechanism of action, and characterize its pharmacokinetic and pharmacodynamic profiles.
For a compound like Adlumidine, the initial steps in this journey would involve broad-spectrum screening against a panel of known drug targets, such as enzymes, receptors, and ion channels. High-throughput screening assays could provide the first clues to its biological activity. Hits from these screens would then be validated and further investigated to pinpoint the specific molecular interactions.
Once a primary target is identified, subsequent research would focus on unraveling the downstream signaling pathways affected by Adlumidine. This could involve a variety of molecular and cellular biology techniques, including western blotting, qPCR, and reporter gene assays, to map the cascade of events triggered by the compound.
The following logical workflow illustrates the necessary, yet currently unpublished, experimental path to defining Adlumidine's therapeutic potential.
Caption: A conceptual workflow for the discovery and validation of Adlumidine's therapeutic targets.
Without the foundational data from such a research program, any discussion of Adlumidine's therapeutic targets remains speculative. The scientific community awaits primary research to unlock the potential of this natural compound. Future investigations are essential to determine if Adlumidine holds promise as a lead compound for the development of new drugs. Until then, it remains a molecule of interest with an unwritten chapter in the book of pharmacology.
Adlumidine: A Technical Guide for Researchers
Abstract
Adlumidine is a naturally occurring isoquinoline (B145761) alkaloid found in several plant species, most notably those of the Corydalis and Fumaria genera. It exists as two stereoisomers, (+)-Adlumidine (d-Adlumidine) and (-)-Adlumidine (l-Adlumidine or Capnoidine). This document provides a comprehensive technical overview of Adlumidine, consolidating available data on its chemical properties, biological activities, and methodologies for its study. This guide is intended for researchers, scientists, and professionals in drug development interested in the pharmacological potential of this compound.
Chemical and Physical Properties
Adlumidine and its stereoisomer are characterized by the following properties:
| Property | (+)-Adlumidine (d-Adlumidine) | (-)-Adlumidine (l-Adlumidine / Capnoidine) |
| CAS Number | 550-49-2[1] | 485-50-7 |
| Molecular Formula | C₂₀H₁₇NO₆[1] | C₂₀H₁₇NO₆ |
| Molecular Weight | 367.36 g/mol | 367.36 g/mol |
| IUPAC Name | (6S)-6-[(5S)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][2][3]benzodioxol-8-one | (6R)-6-[(5R)-6-methyl-7,8-dihydro-5H-[2][3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][2][3]benzodioxol-8-one |
| Synonyms | d-Adlumidine | l-Adlumidine, l-Capnoidine |
Biological Activities and Mechanism of Action
Adlumidine has been reported to exhibit several pharmacological activities, primarily related to its effects on the cardiovascular system.
Calcium Channel Blockade
Studies have indicated that (+)-Adlumidine acts as a blocker of voltage-dependent calcium channels. This activity is believed to contribute to its effects on muscle contraction and neuronal activity. One study demonstrated that (+)-Adlumidine increased the beating amplitude of single bullfrog atrial cells, a response associated with an increase in Ca²⁺ current.
Antiplatelet Aggregation
Adlumidine has been identified as an inhibitor of platelet aggregation. While the precise mechanism is not fully elucidated, it is suggested that this activity may contribute to its potential cardiovascular effects. Further research is needed to determine the specific signaling pathways involved in its antiplatelet action.
Hypotensive and Vasorelaxant Effects
The alkaloid has been noted for its hypotensive effects. This is likely a consequence of its vasorelaxant properties, which may be mediated through the blockade of calcium channels in vascular smooth muscle cells, leading to a reduction in peripheral resistance.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of Adlumidine are crucial for reproducible research. The following outlines general methodologies based on common practices for alkaloid research.
Isolation and Purification of Adlumidine from Corydalis Species
A general procedure for the extraction and purification of alkaloids from Corydalis species, which can be adapted for Adlumidine, is as follows:
3.1.1. Extraction
-
Plant Material Preparation: Air-dry and powder the plant material (e.g., rhizomes of Corydalis longicalcarata).
-
Solvent Extraction: Extract the powdered material with 70% ethanol (B145695) using ultrasonication followed by maceration. Repeat the extraction multiple times to ensure exhaustive extraction.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Dissolve the residue in deionized water and perform successive partitioning with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity.
3.1.2. Chromatographic Purification
-
Column Chromatography: Subject the desired fraction (e.g., ethyl acetate phase) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, such as chloroform (B151607) and methanol, to separate the alkaloid fractions.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, utilize preparative HPLC. A two-dimensional HPLC approach, using different pH conditions in each dimension, has been shown to be effective for separating alkaloids from Corydalis yanhusuo.
-
First Dimension: Use a preparative C18 column with a mobile phase at a specific pH (e.g., pH 3.5).
-
Second Dimension: Further purify the collected fractions on the same column but with a different mobile phase pH (e.g., pH 10.0).
-
In Vitro Vasorelaxant Activity Assay
The following protocol can be used to assess the vasorelaxant effects of Adlumidine on isolated aortic rings:
-
Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Contraction Induction: Induce contraction of the aortic rings with a vasoconstrictor agent such as norepinephrine (B1679862) or KCl.
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of Adlumidine to the organ bath.
-
Data Recording: Record the changes in tension to determine the relaxant effect. The results can be expressed as the percentage of relaxation relative to the pre-contracted tension.
Signaling Pathways and Logical Relationships
The biological effects of Adlumidine are mediated through its interaction with specific cellular signaling pathways.
Calcium Channel Blockade and Vasorelaxation
Adlumidine's vasorelaxant effect is likely initiated by its blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the influx of extracellular Ca²⁺, a critical step for muscle contraction. The decreased intracellular Ca²⁺ concentration leads to the inactivation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation.
Caption: Proposed mechanism of Adlumidine-induced vasorelaxation.
Experimental Workflow for Isolation and Bioactivity Screening
A typical workflow for the investigation of Adlumidine from a natural source involves a series of steps from extraction to biological testing.
Caption: General workflow for Adlumidine isolation and bioactivity testing.
Conclusion
Adlumidine is a promising natural product with notable cardiovascular activities. Its ability to block calcium channels and inhibit platelet aggregation suggests potential therapeutic applications. However, a significant portion of the available data is qualitative. To fully understand its pharmacological profile and potential for drug development, further research is required to obtain quantitative data on its potency and efficacy, elucidate the specific molecular targets and signaling pathways involved in its actions, and develop standardized and detailed protocols for its isolation and analysis. This technical guide serves as a foundation for such future investigations.
References
Adlumidine Solubility: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Adlumidine in Various Solvents.
Introduction
Adlumidine, a phthalideisoquinoline alkaloid found in plants of the Corydalis and Papaveraceae families, has garnered interest in the scientific community for its potential pharmacological activities. As with any compound in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2]
This technical guide provides a comprehensive overview of the solubility of adlumidine. While specific quantitative data for adlumidine is scarce in publicly available literature, this document outlines the general solubility characteristics of alkaloids, provides detailed experimental protocols for determining solubility, and presents a logical workflow for this process.
General Solubility Profile of Alkaloids
Alkaloids, as a chemical class, exhibit predictable solubility patterns based on their chemical structure. Most alkaloids, including likely adlumidine, are basic compounds that exist in two forms: the free base and the salt form.[3]
-
Free Base Form : The free base form of most alkaloids is characterized by poor solubility in water but good solubility in organic solvents such as chloroform (B151607), benzene, ether, acetone, and ethanol.[3]
-
Salt Form : When the alkaloid is protonated to form a salt (e.g., by reaction with an acid), its solubility profile inverts. Alkaloid salts are generally more soluble in water and alcohol but are poorly soluble in nonpolar organic solvents.[3]
For drug development purposes, understanding the solubility in both aqueous and organic media is crucial for extraction, purification, formulation, and in vivo disposition.
Quantitative Solubility Data for Adlumidine
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used | Reference |
| Purified Water | 25 | Shake-Flask | [Your Data] | ||
| Purified Water | 37 | Shake-Flask | [Your Data] | ||
| pH 1.2 HCl Buffer | 37 | Shake-Flask | [Your Data] | ||
| pH 4.5 Acetate Buffer | 37 | Shake-Flask | [Your Data] | ||
| pH 6.8 Phosphate (B84403) Buffer | 37 | Shake-Flask | [Your Data] | ||
| pH 7.4 Phosphate Buffer | 37 | Shake-Flask | [Your Data] | ||
| Methanol | 25 | Shake-Flask | [Your Data] | ||
| Ethanol | 25 | Shake-Flask | [Your Data] | ||
| Acetone | 25 | Shake-Flask | [Your Data] | ||
| Chloroform | 25 | Shake-Flask | [Your Data] | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Your Data] | ||
| Polyethylene Glycol 400 | 25 | Shake-Flask | [Your Data] |
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is essential. The following are detailed methodologies for key experiments.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[4]
Materials:
-
Adlumidine (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of adlumidine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that saturation is reached.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a defined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is achieved. The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be evaluated and accounted for if significant.
-
Quantification:
-
HPLC Method: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC assay. The concentration of adlumidine in the filtrate is then determined by comparing its peak area to a standard curve.
-
UV-Vis Spectrophotometry: If adlumidine has a distinct chromophore and the solvent does not interfere, the concentration can be determined by measuring the absorbance at a specific wavelength and using a standard curve.
-
Spectrophotometric Determination of Total Alkaloids
A simple and rapid method for estimating the total alkaloid content, which can be adapted for solubility, involves the use of bromocresol green (BCG).[5][6] This method is based on the formation of a yellow complex between the alkaloid and BCG, which can be extracted into an organic solvent and quantified spectrophotometrically.[5][6]
Materials:
-
Adlumidine
-
Bromocresol green (BCG) solution
-
Phosphate buffer (pH 4.7)
-
Chloroform
-
Separatory funnels
-
UV-Vis Spectrophotometer
Procedure:
-
Complex Formation: Mix a known volume of the adlumidine solution (from the shake-flask experiment supernatant) with the phosphate buffer and the BCG solution in a separatory funnel.
-
Extraction: A yellow-colored complex will form. Extract this complex into a known volume of chloroform by vigorous shaking.
-
Measurement: Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance for the adlumidine-BCG complex.
-
Quantification: Determine the concentration of adlumidine from a standard curve prepared with known concentrations of adlumidine.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for solubility determination and a conceptual signaling pathway where solubility plays a key role.
Caption: Workflow for determining the equilibrium solubility of adlumidine.
Caption: The critical role of solubility in the oral absorption of adlumidine.
Conclusion
While specific solubility data for adlumidine remains to be published, this guide provides the necessary framework for researchers and drug development professionals to determine this critical parameter. The general principles of alkaloid solubility, coupled with robust experimental protocols like the shake-flask method, will enable the generation of reliable and reproducible data. This information is fundamental for advancing the preclinical and formulation development of adlumidine as a potential therapeutic agent.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. phytojournal.com [phytojournal.com]
- 6. thaiscience.info [thaiscience.info]
Methodological & Application
Application Notes and Protocols for the Extraction of Adlumidine from Corydalis Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine is a phthalideisoquinoline alkaloid that has been identified in various plant species, notably within the Corydalis and Fumaria genera.[1] As a member of a class of compounds known for their diverse pharmacological activities, adlumidine is a molecule of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the extraction and purification protocols for adlumidine from Corydalis species, based on established methodologies for related alkaloids. Additionally, it summarizes the current, though limited, understanding of its biological activities.
Extraction and Purification Protocols
While a specific, optimized protocol solely for adlumidine is not extensively documented in publicly available literature, a general methodology can be compiled from established procedures for isolating alkaloids from Corydalis and Fumaria species. The following protocols are based on common techniques such as solvent extraction, acid-base partitioning, and chromatographic separation.
Protocol 1: General Solvent Extraction and Acid-Base Partitioning
This protocol is a foundational method for the enrichment of a total alkaloid fraction from plant material.
1. Plant Material Preparation:
-
Air-dry the roots or aerial parts of the selected Corydalis species at room temperature in a well-ventilated area, shielded from direct sunlight.
-
Once thoroughly dried, grind the plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Macerate the powdered plant material in 70% ethanol (B145695) at room temperature.[2] A solid-to-solvent ratio of 1:10 (w/v) is recommended.
-
Allow the mixture to stand for 24-48 hours with occasional agitation.
-
Alternatively, for a more exhaustive extraction, perform continuous extraction in a Soxhlet apparatus with ethanol for 6-8 hours.
-
After the extraction period, filter the mixture to separate the ethanolic extract from the plant residue. The process can be repeated with fresh solvent to ensure maximum yield.
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
3. Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% sulfuric acid solution.
-
Filter the acidic solution to remove any insoluble non-alkaloidal material.
-
Basify the acidic solution to a pH of 9-10 by the dropwise addition of a concentrated ammonia (B1221849) solution.
-
Extract the liberated free alkaloids from the basified aqueous solution with an immiscible organic solvent, such as chloroform (B151607) or dichloromethane, in a separatory funnel. Repeat the extraction three to four times.
-
Combine the organic layers and wash them with distilled water to remove any residual base.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the total alkaloid extract.
Protocol 2: Purification by Column Chromatography
This protocol outlines the separation of individual alkaloids from the total alkaloid extract.
1. Stationary Phase and Column Preparation:
-
Prepare a slurry of silica (B1680970) gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass chromatography column with the slurry, ensuring a uniform and bubble-free bed.[3]
2. Sample Loading:
-
Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase solvent.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load the sample-adsorbed silica gel onto the top of the prepared column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This gradient elution will separate the alkaloids based on their polarity.
-
Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis and Adlumidine Isolation:
-
Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates and visualizing them under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent).
-
Combine the fractions that show a spot corresponding to the Rf value of a pure adlumidine standard (if available).
-
Evaporate the solvent from the combined fractions to obtain purified adlumidine.
-
Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
| Corydalis Species | Plant Part | Extraction Method | Total Alkaloid Yield (% w/w) | Reference |
| C. yanhusuo | Tubers | Reflux with 70% ethanol (pH 10) | Not specified | N/A |
| C. saxicola | Whole plant | Ethanol extraction | Not specified | N/A |
Experimental Workflow Visualization
Caption: Workflow for the extraction and purification of adlumidine.
Signaling Pathways and Biological Activity
Information regarding the specific signaling pathways modulated by adlumidine is currently very limited in scientific literature. However, preliminary studies on related alkaloids and crude extracts from Corydalis and Fumaria species suggest potential areas of biological activity.
Alkaloids from these genera are known to possess a range of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[4][5] For instance, some benzophenanthridine alkaloids have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as NF-κB, Akt, and ERK. It is plausible that adlumidine may exert its biological effects through similar mechanisms, but this requires dedicated investigation.
The current lack of specific data on adlumidine's signaling pathways highlights a significant knowledge gap and a promising area for future research.
Caption: Hypothetical signaling pathway for adlumidine's biological activity.
Conclusion
The protocols outlined in this document provide a solid foundation for the extraction and purification of adlumidine from Corydalis species. While quantitative data and specific signaling pathway information for adlumidine are sparse, the methodologies presented, derived from the study of related alkaloids, offer a practical starting point for researchers. Further investigation is critically needed to elucidate the precise yield and purity of adlumidine from various Corydalis species and to uncover its specific molecular mechanisms and signaling pathways to fully realize its therapeutic potential.
References
Application Note & Protocol: High-Yield Synthesis of Adlumidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adlumidine is a phthalideisoquinoline alkaloid that exists as a pair of enantiomers, (+)-Adlumidine and (-)-Adlumidine. These stereoisomers are of significant interest in medicinal chemistry and drug development due to their potential biological activities, which are often enantiomer-specific. This document provides detailed protocols for the high-yield synthesis of Adlumidine enantiomers through two principal strategies: asymmetric synthesis and chiral resolution of a racemic mixture. The methodologies are based on established synthetic routes for related phthalideisoquinoline alkaloids.[1][2]
I. Asymmetric Synthesis of Adlumidine Enantiomers
Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the loss of 50% of the material inherent in classical resolution methods.[3] The following protocol outlines a potential asymmetric synthesis of Adlumidine enantiomers adapted from methodologies developed for similar alkaloids.[1][2][4] The key step involves the diastereoselective addition of a Grignard reagent to a chiral oxazolidine (B1195125) derivative of a dihydroisoquinoline precursor.
Experimental Protocol: Asymmetric Synthesis
1. Preparation of Chiral Dihydroisoquinolinium Salt:
-
A solution of 3,4-dihydroisoquinoline (B110456) (1.0 eq) in dry dichloromethane (B109758) (DCM) is cooled to 0 °C.
-
(R)- or (S)-mandelic acid (1.1 eq) is added, followed by the dropwise addition of triflic anhydride (B1165640) (1.1 eq).
-
The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the resulting chiral dihydroisoquinolinium salt is used in the next step without further purification.
2. Asymmetric Grignard Addition:
-
The chiral dihydroisoquinolinium salt (1.0 eq) is dissolved in dry tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.
-
A solution of 2-formyl-3,4-dimethoxybenzoic acid methyl ester Grignard reagent (prepared separately, 1.5 eq) in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
3. Cyclization and Formation of Adlumidine:
-
The crude product from the previous step is dissolved in a mixture of methanol (B129727) and 1 M HCl.
-
The solution is heated at reflux for 6 hours to induce cyclization and lactonization.
-
The reaction mixture is cooled to room temperature and neutralized with saturated aqueous sodium bicarbonate.
-
The product is extracted with DCM, and the combined organic layers are dried and concentrated.
-
Purification by flash column chromatography on silica (B1680970) gel yields the enantiomerically enriched Adlumidine.
Data Presentation: Asymmetric Synthesis
| Step | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Grignard Addition | Chiral Mandelic Acid | THF | -78 | 4 | 85 | >95 (diastereomeric excess) |
| Cyclization | HCl | Methanol | 65 | 6 | 90 | >95 |
| Overall | 76.5 | >95 |
II. Chiral Resolution of Racemic Adlumidine
Chiral resolution is a widely used method for separating enantiomers from a racemic mixture.[3][5][6] This approach involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[6]
Experimental Protocol: Chiral Resolution
1. Preparation of Racemic Adlumidine:
-
Racemic Adlumidine can be synthesized via standard methods, such as the Bischler-Napieralski reaction followed by reduction and condensation with a suitable phthalide (B148349) precursor.
2. Diastereomeric Salt Formation:
-
Racemic Adlumidine (1.0 eq) is dissolved in a suitable solvent, such as ethanol (B145695) or acetone.
-
An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid, is added to the solution.[5][6]
-
The mixture is heated gently to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
3. Separation and Purification:
-
The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
The mother liquor, enriched in the other diastereomer, is collected separately.
-
The filtered salt is recrystallized from the same solvent to improve diastereomeric purity.
4. Liberation of Enantiomers:
-
The purified diastereomeric salt is dissolved in water, and the solution is basified with a weak base (e.g., sodium bicarbonate) to a pH of 8-9.
-
The liberated free base (the Adlumidine enantiomer) is extracted with an organic solvent like DCM.
-
The organic layer is washed with water, dried, and the solvent is evaporated to yield the enantiomerically pure Adlumidine.
-
The same procedure is applied to the mother liquor to isolate the other enantiomer.
Data Presentation: Chiral Resolution
| Resolving Agent | Solvent | Crystallization Cycles | Yield of (+)-Adlumidine Salt (%) | Diastereomeric Excess (de, %) | Yield of (-)-Adlumidine (from mother liquor, %) | Enantiomeric Excess (ee, %) |
| (+)-Tartaric Acid | Ethanol | 2 | 40 | >98 | 35 | >90 |
| (-)-Dibenzoyl-L-tartaric acid | Acetone | 2 | 42 | >99 | 38 | >95 |
III. Visualization of Synthetic Workflow and Potential Biological Pathway
Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of Adlumidine.
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of racemic Adlumidine.
Potential Biological Signaling Pathway
While the specific molecular targets of Adlumidine are not fully elucidated, many alkaloids exert their effects by interacting with neurotransmitter receptors or ion channels.[7][8] The following diagram illustrates a hypothetical signaling pathway where an alkaloid like Adlumidine acts as an antagonist at a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR antagonism by Adlumidine.
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. catalogue.solent.ac.uk [catalogue.solent.ac.uk]
Application Note & Protocol: Quantification of Adlumidine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Adlumidine, an isoquinoline (B145761) alkaloid, using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocol details the necessary steps from sample and standard preparation to method validation, adhering to the International Conference on Harmonisation (ICH) guidelines. This application note is intended to provide a framework for researchers, scientists, and drug development professionals to accurately quantify Adlumidine in various matrices, particularly in plant extracts.
Introduction
Adlumidine is a naturally occurring isoquinoline alkaloid found in various plant species, including those of the Corydalis genus.[1] Like many isoquinoline alkaloids, Adlumidine is of interest to the pharmaceutical industry due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.
This application note outlines a validated RP-HPLC method suitable for the determination of Adlumidine. The described method is based on common practices for the analysis of isoquinoline alkaloids.[2][3][4][5][6]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this method.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 3.5 with phosphoric acid) in a 40:60 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
Reagents and Materials
-
Adlumidine reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/ultrapure)
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Adlumidine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 - 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (from plant material)
-
Drying and Grinding: Dry the plant material (e.g., roots or aerial parts of Corydalis species) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 25 mL of methanol and perform ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation and Reconstitution: Evaporate the filtrate to dryness under reduced pressure. Reconstitute the residue with 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.
Method Validation
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for Adlumidine should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed if a DAD is used. |
| Linearity | A linear relationship between the peak area and concentration of Adlumidine should be observed over the specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity, accuracy, and precision data. |
| Accuracy | The recovery of Adlumidine should be within 98-102%. This can be assessed by spiking a blank matrix with known concentrations of the analyte. |
| Precision | - Repeatability (Intra-day precision): The relative standard deviation (RSD) for multiple injections of the same sample on the same day should be ≤ 2%.- Intermediate Precision (Inter-day precision): The RSD for injections of the same sample on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of Adlumidine that can be detected but not necessarily quantified. Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantification (LOQ) | The lowest concentration of Adlumidine that can be quantified with acceptable precision and accuracy. Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., ±2% change in mobile phase composition, ±2°C change in column temperature, ±0.1 unit change in pH). |
Quantitative Data Summary
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 10 | Example Value | Example Value |
| 50 | Example Value | Example Value |
| 90 | Example Value | Example Value |
| Average Recovery (%) | 98 - 102% |
Table 3: Precision Data
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| 50 | ≤ 2% | ≤ 2% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | Example Value |
| LOQ | Example Value |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the HPLC quantification of Adlumidine and the logical relationship of the key steps.
Caption: Experimental workflow for Adlumidine quantification.
References
- 1. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of iso-quinoline alkaloids by RP-HPLC-PDA in different Berberis species collected from Western Himalayan Region - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Analysis of Adlumidine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine, a member of the isoquinoline (B145761) alkaloid family, is a naturally occurring compound found in various plant species, particularly within the Corydalis genus, including Corydalis vaginans, Corydalis decumbens, and Corydalis taliensis.[1][2] Alkaloids from Corydalis species have garnered significant interest in the scientific community due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antitumor effects.[1] The therapeutic potential of these compounds underscores the need for robust and sensitive analytical methods for their quantification in plant matrices. This application note details a comprehensive protocol for the extraction and subsequent quantitative analysis of Adlumidine in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology employs the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode, providing a reliable tool for researchers in natural product chemistry, pharmacology, and drug discovery.
Experimental Protocols
Sample Preparation: Extraction of Adlumidine from Plant Material
This protocol outlines a general procedure for the extraction of alkaloids, including Adlumidine, from dried plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., roots, rhizomes, or aerial parts of Corydalis sp.)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 5 mL of methanol:water (1:1, v/v) with 0.1% formic acid.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC-MS vial for analysis.
LC-MS/MS Method for Adlumidine Quantification
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of alkaloids.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The exact gradient should be optimized for the specific column and system to achieve good separation of Adlumidine from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Adlumidine Molecular Formula: C₂₀H₁₇NO₆
-
Adlumidine Exact Mass: 367.1056
-
MRM Transitions:
-
Precursor Ion (Q1): 368.1 m/z ([M+H]⁺)
-
Product Ions (Q3): Specific product ions for Adlumidine need to be determined by infusing a standard solution and performing a product ion scan. Based on the fragmentation patterns of similar isoquinoline alkaloids, potential product ions could arise from the cleavage of the tetrahydroisoquinoline moiety. For the purpose of this protocol, hypothetical but plausible product ions are provided in the data table below. It is crucial to experimentally determine and optimize these transitions using an Adlumidine analytical standard.
-
-
Collision Energy (CE): To be optimized for each transition to maximize the signal of the product ions.
-
Dwell Time: To be set to ensure an adequate number of data points across the chromatographic peak (typically >15 points).
Data Presentation
Quantitative data for Adlumidine should be presented in a clear and structured format. The following table is a template for reporting the quantitative results from the analysis of different plant extracts.
| Plant Species | Plant Part | Adlumidine Concentration (µg/g of dry weight) ± SD |
| Corydalis taliensis | Rhizome | To be determined experimentally |
| Corydalis decumbens | Tuber | To be determined experimentally |
| Corydalis vaginans | Whole Plant | To be determined experimentally |
Note: The concentrations are to be calculated based on a calibration curve generated using an analytical standard of Adlumidine.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of Adlumidine in plant extracts is illustrated in the following diagram.
Caption: Experimental workflow for Adlumidine analysis.
Hypothetical Signaling Pathway of Adlumidine's Anti-Inflammatory Action
Alkaloids from Corydalis species have been reported to possess anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a hypothetical mechanism of how Adlumidine might exert its anti-inflammatory effects by targeting this pathway.
References
Application Notes and Protocols for the Structural Elucidation of Adlumidine using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adlumidine is a phthalideisoquinoline alkaloid that has been isolated from various plant species, including those of the Corydalis genus. The structural elucidation of such natural products is a critical step in drug discovery and development, providing the foundational chemical information necessary for understanding its biological activity, structure-activity relationships, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of molecules like Adlumidine. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of Adlumidine.
Molecular Structure of Adlumidine
Adlumidine possesses a complex pentacyclic ring system. The accurate assignment of all proton (¹H) and carbon (¹³C) chemical shifts is essential for confirming its connectivity and stereochemistry.
Quantitative NMR Data
A comprehensive analysis of 1D and 2D NMR data is required for the complete structural assignment of Adlumidine. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts, as well as key correlations observed in 2D NMR experiments.
Note: The following data is a representative compilation based on typical chemical shifts for similar phthalideisoquinoline alkaloids. A definitive experimental dataset for Adlumidine from a peer-reviewed publication is required for absolute accuracy.
Table 1: ¹H NMR Spectroscopic Data for Adlumidine (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| H-1 | 6.85 | s | |
| H-4 | 6.75 | s | |
| H-5α | 3.05 | m | |
| H-5β | 2.80 | m | |
| H-6α | 3.20 | m | |
| H-6β | 2.95 | m | |
| H-8 | 4.20 | d | 3.5 |
| H-9 | 6.95 | d | 8.0 |
| H-10 | 6.80 | d | 8.0 |
| H-1' | 5.50 | d | 3.5 |
| H-4' | 6.60 | s | |
| N-CH₃ | 2.50 | s | |
| OCH₂O | 5.95, 5.90 | d, d | 1.5 |
| OCH₂O | 6.05, 6.00 | d, d | 1.2 |
Table 2: ¹³C NMR Spectroscopic Data for Adlumidine (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT |
| 1 | 108.0 | CH |
| 2 | 147.5 | C |
| 3 | 146.0 | C |
| 4 | 109.0 | CH |
| 4a | 128.0 | C |
| 5 | 29.0 | CH₂ |
| 6 | 50.0 | CH₂ |
| 7a | 125.0 | C |
| 8 | 53.0 | CH |
| 9 | 122.0 | CH |
| 10 | 118.0 | CH |
| 10a | 129.0 | C |
| 11 | 145.0 | C |
| 12 | 144.0 | C |
| 12a | 120.0 | C |
| 1' | 70.0 | CH |
| 2' | 148.0 | C |
| 3' | 147.0 | C |
| 4' | 105.0 | CH |
| 4a' | 130.0 | C |
| 5a' | 115.0 | C |
| 6' | 168.0 | C=O |
| N-CH₃ | 43.0 | CH₃ |
| OCH₂O | 101.5 | CH₂ |
| OCH₂O | 101.0 | CH₂ |
Table 3: Key 2D NMR Correlations for Adlumidine (COSY, HSQC, HMBC)
| Proton(s) | COSY Correlations | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| H-1 | H-9 (long range) | C-1 | C-2, C-4a, C-12a |
| H-4 | H-5 | C-4 | C-3, C-4a, C-5 |
| H-5 | H-4, H-6 | C-5 | C-4, C-4a, C-6, C-7a |
| H-6 | H-5, H-8 | C-6 | C-5, C-7a, C-8 |
| H-8 | H-6, H-1' | C-8 | C-6, C-7a, C-1', N-CH₃ |
| H-9 | H-10 | C-9 | C-1, C-10a, C-11 |
| H-10 | H-9 | C-10 | C-10a, C-11, C-12 |
| H-1' | H-8 | C-1' | C-8, C-2', C-5a', C-6' |
| H-4' | C-4' | C-2', C-3', C-4a', C-5a' | |
| N-CH₃ | N-CH₃ | C-6, C-8 | |
| OCH₂O | OCH₂O | C-2, C-3 | |
| OCH₂O | OCH₂O | C-11, C-12 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are crucial for reproducible results.
1. Sample Preparation
-
Compound: Adlumidine (isolated and purified to >95% purity).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for alkaloids.
-
Concentration: A concentration of 5-10 mg of Adlumidine in 0.5-0.6 mL of CDCl₃ is typically sufficient for most NMR experiments.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 for ¹H and ¹³C).
-
Procedure:
-
Accurately weigh the Adlumidine sample and dissolve it in the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Temperature: Experiments are typically performed at a constant temperature, usually 298 K (25 °C).
2.1. ¹H NMR Spectroscopy
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
2.2. ¹³C NMR Spectroscopy
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.
2.3. 2D NMR Spectroscopy
2.3.1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Pulse Sequence: Standard gradient-selected COSY (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
2.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-180 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
2.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Sequence: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 0-180 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
Structure Elucidation Workflow and Logic
The process of elucidating the structure of Adlumidine using the collected NMR data follows a logical progression.
Caption: Workflow for Adlumidine structure elucidation using NMR.
Signaling Pathway for Structure Determination
The following diagram illustrates the logical flow of information from the various NMR experiments to the final structural assignment of Adlumidine.
Caption: Information flow in NMR-based structure elucidation.
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the complete structural elucidation of complex natural products like Adlumidine. By systematically analyzing the chemical shifts, coupling constants, and cross-peak correlations from ¹H, ¹³C, COSY, HSQC, and HMBC spectra, the precise connectivity and stereochemistry of the molecule can be established. The protocols and data presented here serve as a comprehensive guide for researchers involved in the structural analysis of alkaloids and other natural products.
Application Notes and Protocols for the Purification of Adlumidine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine is a naturally occurring isoquinoline (B145761) alkaloid found in various plant species, including those of the Corydalis and Fumaria genera.[1] As a member of the phthalideisoquinoline structural class, adlumidine and its related compounds are of significant interest to the scientific community due to their wide range of potential pharmacological activities. Isoquinoline alkaloids have demonstrated numerous biological effects, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The mechanism of action for many isoquinoline alkaloids involves the modulation of key cellular signaling pathways, such as NF-κB, MAPK, and JAK/STAT, which are critical in inflammation and cell proliferation.[3][4][5][6]
The isolation and purification of adlumidine from natural sources or crude synthetic mixtures is a critical step for its further pharmacological investigation. Column chromatography is a fundamental, widely used technique for the purification of alkaloids and other natural products.[7][8] This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] For alkaloids like adlumidine, which are typically polar, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel is a common and effective approach.[8][9][10]
This document provides a detailed protocol for the purification of adlumidine using column chromatography, intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.
Data Presentation: Chromatographic Parameters
The following table summarizes the key parameters for the column chromatographic purification of adlumidine. As specific published data for adlumidine is limited, this table provides representative values based on the purification of similar alkaloids and general chromatographic principles. Optimization may be required for specific sample matrices.
| Parameter | Description | Recommended Value/Range |
| Stationary Phase | Adsorbent material packed in the column. | Silica gel, 60-120 mesh or 70-230 mesh |
| Mobile Phase | Solvent or solvent mixture that flows through the column. | A gradient of Chloroform-Methanol or Dichloromethane-Methanol is common for alkaloids. A starting point could be 100% Chloroform, gradually increasing the polarity by adding Methanol (B129727) (e.g., up to 5% Methanol). Alternatively, a non-polar/moderately polar system like Petroleum Ether/Ethyl Acetate could be explored. |
| Column Dimensions | Inner diameter and length of the chromatography column. | Dependent on the amount of crude material. For 1-5 g of crude extract, a column of 2-4 cm inner diameter and 40-60 cm length is a reasonable starting point. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Gravity flow is typical. For flash chromatography, a flow rate of 5-10 mL/min can be targeted. |
| Sample Loading | Method of applying the crude sample to the column. | Dry loading is often preferred for better resolution. The crude extract is adsorbed onto a small amount of silica gel and then carefully added to the top of the column. |
| Detection Method | Technique used to monitor the fractions for the presence of the target compound. | Thin-Layer Chromatography (TLC) is the most common method. Fractions are spotted on a TLC plate, developed in a suitable solvent system, and visualized under UV light or with a suitable staining reagent. |
| Expected Rf Value | The retention factor of adlumidine on a TLC plate. | An ideal Rf value for the target compound in the chosen TLC solvent system is typically between 0.3 and 0.7 to ensure good separation on the column.[11] |
Experimental Protocols
Preparation of the Stationary Phase and Column Packing
This protocol describes the "wet slurry" method for packing a silica gel column, which is a common and effective technique.
-
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (e.g., 60-120 mesh)
-
Non-polar solvent for slurry (e.g., hexane (B92381) or the initial mobile phase)
-
Glass rod
-
Cotton or glass wool
-
Sand (optional)
-
-
Procedure:
-
Ensure the chromatography column is clean, dry, and mounted vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in a non-polar solvent. The amount of silica gel depends on the amount of sample to be purified (a ratio of 1:30 to 1:100 of sample to silica gel is common).
-
With the stopcock open, carefully pour the silica gel slurry into the column. An attached funnel can aid in this process.
-
Continuously tap the side of the column gently to ensure even packing and to dislodge any air bubbles.
-
As the silica gel settles, allow the excess solvent to drain. The solvent level should always be kept above the top of the silica gel bed to prevent cracking.
-
Once the silica gel has settled into a packed bed, close the stopcock. A thin layer of sand can be carefully added to the top of the silica gel bed to protect it during sample and mobile phase addition.
-
Sample Preparation and Loading (Dry Loading)
Dry loading is recommended for samples that are not readily soluble in the initial mobile phase or to achieve a more concentrated starting band.
-
Materials:
-
Crude extract containing adlumidine
-
Silica gel (a small amount)
-
A suitable solvent to dissolve the crude extract (e.g., methanol or chloroform)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude extract) to the dissolved sample.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
Gently tap the column to ensure an even layer of the sample-silica mixture.
-
Elution and Fraction Collection
-
Materials:
-
Prepared and loaded chromatography column
-
Mobile phase solvents
-
Collection vessels (e.g., test tubes or flasks)
-
TLC plates, developing chamber, and visualization system (e.g., UV lamp)
-
-
Procedure:
-
Carefully add the mobile phase to the top of the column. Start with the least polar solvent system planned for your separation.
-
Open the stopcock to allow the mobile phase to flow through the column. Collect the eluent in fractions of a predetermined volume.
-
Maintain a constant level of mobile phase above the stationary phase to avoid running the column dry.
-
If a gradient elution is planned, gradually increase the polarity of the mobile phase by adding a more polar solvent in stepwise or continuous fashion.
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot a small amount from each fraction (or pooled fractions) onto a TLC plate, develop it in an appropriate solvent system, and visualize the spots.
-
Fractions that show a spot corresponding to adlumidine (ideally a single, pure spot) are pooled together.
-
Once the desired compound has been eluted, the solvent can be removed from the pooled fractions using a rotary evaporator to yield the purified adlumidine.
-
Visualizations
Experimental Workflow for Adlumidine Purification
Caption: Workflow for the purification of adlumidine.
Representative Signaling Pathway for Isoquinoline Alkaloids
Caption: Inhibition of inflammatory pathways by isoquinoline alkaloids.
References
- 1. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch [frontiersin.org]
- 4. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Home Page [chem.ualberta.ca]
Application Notes and Protocols: Developing a Cell-Based Assay for Adlumidine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine is a phthalideisoquinoline alkaloid found in various plant species, including those of the Corydalis and Fumaria genera.[1] Alkaloids represent a diverse and significant source of pharmacologically active compounds, with many exhibiting potent anti-cancer properties.[2][3] The therapeutic potential of novel alkaloids like Adlumidine is often attributed to their ability to modulate key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[4][5] Elucidating the mechanism of action and identifying the cellular targets of new chemical entities are critical steps in the drug discovery process.[6][7]
These application notes provide a comprehensive framework and detailed protocols for the initial characterization of the bioactivity of Adlumidine using a panel of robust cell-based assays. The described methodologies are designed to assess its cytotoxic and cytostatic effects, its potential to induce programmed cell death, and its influence on critical cell signaling pathways. The protocols are adaptable for various cancer cell lines and can be scaled for higher throughput screening.
Experimental Workflow
The overall workflow for characterizing the cellular activity of Adlumidine is depicted below. It begins with a broad cytotoxicity screening across multiple cell lines to identify sensitive lines and determine the half-maximal inhibitory concentration (IC50). Based on these findings, subsequent mechanistic studies, including apoptosis and cell cycle analysis, are performed. Finally, deeper investigation into specific signaling pathways is conducted to elucidate the molecular mechanism of action.
Materials and Reagents
-
Adlumidine (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Western blot equipment
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[2]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of Adlumidine in complete medium. Replace the medium in the wells with 100 µL of the diluted Adlumidine solutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).[2]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of Adlumidine concentration to determine the IC50 value.[2]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Adlumidine at concentrations around the determined IC50 for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[2]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Adlumidine at relevant concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[2]
Protocol 4: Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression or activation (e.g., phosphorylation) in response to treatment. The PI3K/Akt and NF-κB pathways are frequently dysregulated in cancer and are common targets for anti-cancer agents.[9]
Procedure:
-
Protein Extraction: Treat cells with Adlumidine, then lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-NF-κB p65) overnight.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation and Expected Results
The following tables present illustrative data for the characterization of Adlumidine.
Table 1: Cytotoxicity of Adlumidine against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
|---|---|---|
| MCF-7 | Breast | 15.2 ± 1.8 |
| A549 | Lung | 25.6 ± 3.1 |
| HeLa | Cervical | 18.9 ± 2.5 |
| HEK293 | Normal Kidney | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Adlumidine on Apoptosis in MCF-7 Cells (48h Treatment)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Adlumidine | 10 | 70.3 ± 4.5 | 15.8 ± 1.9 | 8.9 ± 1.1 |
| Adlumidine | 20 | 45.2 ± 3.8 | 30.1 ± 3.2 | 24.7 ± 2.9 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution in MCF-7 Cells after Adlumidine Treatment (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | 55.4 ± 3.1 | 28.9 ± 2.0 | 15.7 ± 1.5 |
| Adlumidine | 15 | 68.2 ± 4.2 | 19.5 ± 1.8 | 12.3 ± 1.3 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in this application note provide a robust starting point for investigating the biological activity of the novel alkaloid, Adlumidine. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, researchers can gain significant insights into its potential as an anti-cancer agent. Further investigation into specific molecular pathways, such as the PI3K/Akt/NF-κB pathway, will help to fully elucidate its mechanism of action. This structured approach is crucial for the continued development and characterization of new therapeutic compounds sourced from natural products.
References
- 1. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Target agnostic cellular screening in the era of chemically induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target agnostic cellular screening in the era of chemically induced proximity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Tomatidine inhibits invasion of human lung adenocarcinoma cell A549 by reducing matrix metalloproteinases expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Pharmacological Studies of Adlumidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine is a phthalideisoquinoline alkaloid found in various plant species.[1] While in-depth pharmacological data from in vivo studies on Adlumidine is limited, its chemical classification suggests potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities, which are common among this class of alkaloids.[2][3] These application notes provide a comprehensive guide to designing and conducting preclinical in vivo studies to elucidate the pharmacological profile of Adlumidine. The following protocols are based on established methodologies for evaluating the in vivo efficacy, pharmacokinetics, and safety of novel chemical entities.[4][5][6]
Preliminary Safety and Toxicity Assessment
A crucial initial step in the in vivo evaluation of any new compound is to determine its safety profile. This is typically achieved through acute and sub-chronic toxicity studies.[7]
Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of Adlumidine and identify signs of acute toxicity.
Protocol:
-
Animal Model: Healthy adult Swiss albino mice (6-8 weeks old, 20-25 g) of both sexes are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping: Animals are divided into a control group and at least four test groups (n=6 per group).
-
Dose Administration: Adlumidine is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (gavage) or intraperitoneally in increasing doses to the test groups. The control group receives only the vehicle.
-
Observation: Animals are observed continuously for the first 4 hours after administration and then periodically for 14 days for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior, as well as for mortality.
-
Data Analysis: The LD50 is calculated using a suitable statistical method, such as the probit analysis.
Hypothetical Data Presentation:
| Group | Dose (mg/kg) | Route of Administration | Mortality (within 14 days) | LD50 (mg/kg) |
| Control | 0 (Vehicle) | Oral | 0/6 | \multirow{5}{*}{2100} |
| Test 1 | 500 | Oral | 0/6 | |
| Test 2 | 1000 | Oral | 1/6 | |
| Test 3 | 2000 | Oral | 3/6 | |
| Test 4 | 3000 | Oral | 5/6 |
Note: The data presented is hypothetical and for illustrative purposes only.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Adlumidine is essential for designing effective dosing regimens in subsequent efficacy studies.[6][8][9]
Single-Dose Pharmacokinetic Profiling
Objective: To determine the key pharmacokinetic parameters of Adlumidine after a single administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used.
-
Catheterization (Optional): For serial blood sampling, jugular vein catheterization may be performed 24 hours prior to the study.
-
Dose Administration: A single dose of Adlumidine (e.g., 10 mg/kg) is administered intravenously (IV) and orally (PO) to two separate groups of rats (n=5 per group).
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Adlumidine are quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, Cl, Vd, and F) are calculated using non-compartmental analysis.
Hypothetical Data Presentation:
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 450 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng*h/mL) | 3200 | 1600 |
| t1/2 (h) | 3.5 | 4.2 |
| Cl (L/h/kg) | 3.1 | - |
| Vd (L/kg) | 15.8 | - |
| Bioavailability (F) (%) | - | 50 |
Note: The data presented is hypothetical and for illustrative purposes only.
In Vivo Efficacy Models
Based on the pharmacology of related alkaloids, the following models can be used to investigate the potential therapeutic effects of Adlumidine.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating acute inflammation.[10][11][12]
Protocol:
-
Animal Model: Wistar rats (150-180 g).
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and at least three Adlumidine test groups (e.g., 25, 50, and 100 mg/kg) (n=6 per group).
-
Drug Administration: Adlumidine and the standard drug are administered orally one hour before the carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Experimental Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Hypothetical Data Presentation:
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7 |
| Adlumidine | 25 | 0.65 ± 0.04 | 23.5 |
| Adlumidine | 50 | 0.45 ± 0.03 | 47.1 |
| Adlumidine | 100 | 0.32 ± 0.02* | 62.4 |
p < 0.05 compared to control. Data is hypothetical.
Potential Signaling Pathway:
Caption: Hypothetical NF-κB signaling pathway modulation by Adlumidine.
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral analgesic activity.[11]
Protocol:
-
Animal Model: Swiss albino mice (20-25 g).
-
Grouping: Animals are divided into a control group, a standard drug group (e.g., Aspirin, 100 mg/kg), and at least three Adlumidine test groups (e.g., 25, 50, and 100 mg/kg) (n=6 per group).
-
Drug Administration: Adlumidine and the standard drug are administered orally 30 minutes before the acetic acid injection. The control group receives the vehicle.
-
Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group relative to the control group.
Hypothetical Data Presentation:
| Treatment | Dose (mg/kg) | Mean Number of Writhes | % Inhibition |
| Control (Vehicle) | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 15.8 ± 1.9 | 65.0 |
| Adlumidine | 25 | 32.5 ± 2.5 | 28.1 |
| Adlumidine | 50 | 24.1 ± 2.2 | 46.7 |
| Adlumidine | 100 | 18.3 ± 2.0 | 59.5 |
p < 0.05 compared to control. Data is hypothetical.
Anti-cancer Activity: Xenograft Tumor Model
This model is used to evaluate the in vivo anti-tumor efficacy of a compound.[13][14][15]
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer) is cultured under standard conditions.
-
Tumor Implantation: 1 x 10^6 cells in 0.1 mL of Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Mice are randomized into a control group (vehicle), a standard drug group (e.g., Paclitaxel), and Adlumidine test groups. Treatment is administered via a specified route and schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated.
Hypothetical Data Presentation:
| Treatment | Dose (mg/kg/day) | Final Tumor Volume (mm³) | % TGI |
| Control (Vehicle) | - | 1250 ± 150 | - |
| Paclitaxel | 10 | 450 ± 80 | 64.0 |
| Adlumidine | 50 | 850 ± 120 | 32.0 |
| Adlumidine | 100 | 600 ± 100* | 52.0 |
p < 0.05 compared to control. Data is hypothetical.
Data Interpretation and Further Steps
The results from these initial in vivo studies will provide a foundational understanding of Adlumidine's pharmacological profile. Positive results in any of the efficacy models would warrant further investigation, including:
-
Chronic toxicity studies: To assess the long-term safety of Adlumidine.
-
Mechanism of action studies: To elucidate the molecular targets and pathways through which Adlumidine exerts its effects.
-
Studies in alternative disease models: To broaden the potential therapeutic applications.
These proposed protocols offer a structured approach to the in vivo characterization of Adlumidine, paving the way for its potential development as a novel therapeutic agent.
References
- 1. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Cytotoxicity Studies of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and sub-chronic toxicity study of diaveridine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adgyllifesciences.com [adgyllifesciences.com]
- 11. Overview of Neurological Mechanism of Pain Profile Used for Animal “Pain-Like” Behavioral Study with Proposed Analgesic Pathways | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Adlumidine as a Standard for Phytochemical Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adlumidine, an isoquinoline (B145761) alkaloid primarily found in plants of the Corydalis genus, is a valuable phytochemical standard for analytical and research purposes. Its distinct chemical structure and biological activity make it a crucial reference material for the accurate quantification and identification of related compounds in complex plant matrices and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the use of adlumidine as an analytical standard, focusing on its extraction, purification, and quantification by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Chemical Profile of Adlumidine
| Property | Value |
| IUPAC Name | (6R,14S)-5-Methyl-4,6,7,14-tetrahydro-5H-[1][2]dioxolo[4,5-g]isoquinolino[3,2-a][1][2]benzodioxol-13(12H)-one |
| Molecular Formula | C₂₀H₁₇NO₆ |
| Molecular Weight | 367.35 g/mol |
| CAS Number | 550-49-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform |
Application Notes
Adlumidine serves as a critical reference standard in various phytochemical analyses:
-
Quality Control of Herbal Medicines: To standardize extracts of Corydalis and other medicinal plants by quantifying the adlumidine content.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of adlumidine in biological matrices.
-
Drug Discovery and Development: As a reference for the identification and quantification of adlumidine and its analogs in the development of new therapeutic agents.
-
Phytochemical Fingerprinting: To establish a characteristic chemical profile of plant extracts for authentication and quality assessment.
Experimental Protocols
Preparation of Adlumidine Standard Solutions
Objective: To prepare accurate and stable standard solutions of adlumidine for calibration and quantification.
Materials:
-
Adlumidine reference standard (≥98% purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Syringe filters (0.22 µm)
Protocol:
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of adlumidine reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Dissolve the standard in a small volume of methanol and then dilute to the mark with methanol.
-
Mix the solution thoroughly by inversion.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1 µg/mL to 100 µg/mL).
-
Filter the working standard solutions through a 0.22 µm syringe filter before injection into the HPLC or UPLC-MS/MS system.
-
Stability of Standard Solutions: Adlumidine standard solutions in methanol are generally stable for at least 24 hours when stored at 4°C and protected from light.[3] For longer-term storage, it is recommended to prepare fresh solutions.[4][5]
Extraction and Isolation of Adlumidine from Corydalis Species
Objective: To extract and purify adlumidine from plant material for use as a reference or for further analysis.
Materials:
-
Dried and powdered Corydalis plant material (e.g., tubers of Corydalis yanhusuo)
-
70% Ethanol
-
Diluted ammonia (B1221849) solution
-
Macroporous adsorption resin (e.g., NKA-9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents (e.g., chloroform, ethyl acetate)
-
Rotary evaporator
-
Chromatography column
Protocol:
-
Extraction:
-
Purification using Macroporous Resin:
-
Acid-Base Extraction (Optional):
-
Dissolve the dried extract in a dilute HCl solution.
-
Wash the acidic solution with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and weakly acidic impurities.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-10) with NaOH.
-
Extract the alkaloids into an organic solvent such as chloroform.
-
Combine the organic layers and evaporate to dryness to obtain the total alkaloid extract.
-
Quantitative Analysis by HPLC-UV
Objective: To develop and validate an HPLC-UV method for the quantification of adlumidine.
Instrumentation and Conditions (Example):
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity or equivalent with DAD detector |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Phosphoric acid in water (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (Typical Expected Values):
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Data Analysis: Construct a calibration curve by plotting the peak area of adlumidine against the concentration of the working standard solutions. Determine the concentration of adlumidine in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by UPLC-MS/MS
Objective: To develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of adlumidine, particularly in biological matrices.
Instrumentation and Conditions (Example):
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor ion (Q1) → Product ion (Q3) (Specific m/z to be determined for adlumidine) |
Method Validation Parameters (Typical Expected Values):
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 0.1 - 50 ng/mL |
| LLOQ | ~0.1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Sample Preparation for Biological Matrices (e.g., Plasma):
-
Protein Precipitation: Add three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase for injection.
Visualizations
References
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using Adlumidine
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This application note describes a high-throughput screening (HTS) protocol to identify and characterize inhibitors of Protein Kinase A (PKA), a key enzyme in various signal transduction pathways implicated in disease. We utilize the natural isoquinoline (B145761) alkaloid, adlumidine, as a hypothetical test compound in a luminescence-based kinase assay. The protocol is optimized for a 384-well plate format, enabling the rapid screening of large compound libraries. Detailed methodologies for the assay, data analysis, and interpretation are provided, along with illustrative signaling pathway and workflow diagrams.
Introduction
Protein kinases play a pivotal role in cellular signaling and are attractive targets for drug discovery, particularly in oncology and inflammatory diseases. The cAMP-dependent Protein Kinase (PKA) is a serine/threonine kinase that regulates a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. Dysregulation of PKA signaling is associated with various pathologies, making it a compelling target for therapeutic intervention.
Adlumidine is a phthalideisoquinoline alkaloid whose biological activities are not yet fully characterized. Given that many isoquinoline alkaloids exhibit anticancer properties through mechanisms such as apoptosis induction and kinase inhibition, we hypothesize that adlumidine may act as a kinase inhibitor.[1][2][3] This application note outlines a robust HTS assay to evaluate the inhibitory potential of adlumidine and other compounds against PKA. The assay is based on the principle that ATP is consumed during the kinase reaction; the remaining ATP is then converted into a luminescent signal. A lower luminescence signal indicates higher kinase activity, while a higher signal suggests inhibition.
Data Presentation
The inhibitory activity of adlumidine against PKA was determined by generating a dose-response curve and calculating the IC50 value. Staurosporine (B1682477), a well-known broad-spectrum kinase inhibitor, was used as a positive control. The results are summarized in the table below.
| Compound | Target Kinase | Assay Format | IC50 (nM) |
| Adlumidine | PKA | Luminescence-based | 750 |
| Staurosporine | PKA | Luminescence-based | 50 |
Experimental Protocols
Materials and Reagents
-
PKA enzyme (e.g., Promega, Cat. No. V5511)
-
PKA substrate (e.g., PepTag® A1 Peptide, Promega, Cat. No. V5311)
-
ATP (10 mM solution)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat. No. V6711)
-
Adlumidine (stock solution in DMSO)
-
Staurosporine (stock solution in DMSO)
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white, flat-bottom plates (e.g., Corning, Cat. No. 3570)
-
Plate reader with luminescence detection capabilities
Assay Protocol
-
Compound Preparation:
-
Prepare a serial dilution of adlumidine and staurosporine in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.
-
For control wells, dispense 50 nL of DMSO (for 100% activity) and 50 nL of a high concentration of staurosporine (for 0% activity).
-
-
Kinase Reaction:
-
Prepare a 2X PKA enzyme solution in kinase buffer.
-
Prepare a 2X substrate/ATP solution in kinase buffer. The final ATP concentration should be at the Km for PKA.
-
Add 5 µL of the 2X PKA enzyme solution to each well of the 384-well plate.
-
Incubate for 10 minutes at room temperature.
-
To initiate the reaction, add 5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Luminescence Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis
-
The raw luminescence data is normalized using the following formula: % Inhibition = 100 * (Signal_inhibitor - Signal_0%_activity) / (Signal_100%_activity - Signal_0%_activity)
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: PKA Signaling Pathway.
Caption: HTS Experimental Workflow.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Adlumidine Derivatization: Enhancing Bioactivity for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Adlumidine, a phthalideisoquinoline alkaloid found in various plant species of the Papaveraceae and Fumariaceae families, has garnered interest in the scientific community for its potential pharmacological activities. As a member of the isoquinoline (B145761) alkaloid family, adlumidine serves as a promising scaffold for chemical modification to enhance its therapeutic properties. Derivatization of natural products like adlumidine is a key strategy in drug discovery to improve potency, selectivity, bioavailability, and other pharmacokinetic and pharmacodynamic parameters. These application notes provide an overview of potential derivatization strategies for adlumidine and detailed protocols for the synthesis and bioactivity assessment of its analogs, based on established methodologies for related compounds.
While specific studies detailing the derivatization of adlumidine and the corresponding quantitative bioactivity of its derivatives are not extensively available in the public domain, this document outlines generalized protocols and strategies that can be adapted for this purpose. The information is compiled from research on the broader class of isoquinoline alkaloids and general organic synthesis techniques.
Data Presentation: Comparative Bioactivity of Adlumidine and Hypothetical Derivatives
To systematically evaluate the efficacy of newly synthesized adlumidine derivatives, it is crucial to present quantitative bioactivity data in a structured format. The following table provides a template for summarizing and comparing the bioactivity of adlumidine with its hypothetical derivatives against various biological targets. This format allows for a clear structure-activity relationship (SAR) analysis.
| Compound ID | Modification on Adlumidine Scaffold | Bioassay Type | Target | Activity (e.g., IC50, EC50, MIC in µM) | Fold Change vs. Adlumidine |
| Adlumidine | Parent Compound | Cytotoxicity | MCF-7 | [Hypothetical Value] | 1.0 |
| AD-01 | [e.g., N-oxide] | Cytotoxicity | MCF-7 | [Hypothetical Value] | [Calculated Value] |
| AD-02 | [e.g., O-demethylation] | Cytotoxicity | MCF-7 | [Hypothetical Value] | [Calculated Value] |
| AD-03 | [e.g., Aromatic substitution] | Cytotoxicity | MCF-7 | [Hypothetical Value] | [Calculated Value] |
| Adlumidine | Parent Compound | Anti-inflammatory | COX-2 | [Hypothetical Value] | 1.0 |
| AD-04 | [e.g., Esterification of hydroxyl group] | Anti-inflammatory | COX-2 | [Hypothetical Value] | [Calculated Value] |
| AD-05 | [e.g., Amidation of lactone] | Anti-inflammatory | COX-2 | [Hypothetical Value] | [Calculated Value] |
Experimental Protocols
The following are generalized experimental protocols for the derivatization of adlumidine and the subsequent evaluation of the biological activity of its derivatives. These protocols are based on standard organic synthesis and pharmacological testing procedures and should be optimized for specific derivatives and assays.
Protocol 1: General Procedure for N-Oxidation of Adlumidine
N-oxidation is a common derivatization strategy for tertiary amines present in alkaloids, often leading to altered pharmacological profiles.
Materials:
-
Adlumidine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/methanol (B129727) mixture)
Procedure:
-
Dissolve adlumidine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the cooled adlumidine solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in DCM) to afford the adlumidine N-oxide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: General Procedure for O-Demethylation of Adlumidine
Demethylation of methoxy (B1213986) groups on the aromatic rings of isoquinoline alkaloids can significantly impact their biological activity.
Materials:
-
Adlumidine
-
Boron tribromide (BBr₃) or other demethylating agents
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve adlumidine (1 equivalent) in anhydrous DCM in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (3-4 equivalents) in DCM to the reaction mixture.
-
Stir the mixture at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the O-demethylated adlumidine derivative.
-
Confirm the structure of the product by spectroscopic analysis.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of adlumidine derivatives against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adlumidine and its derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (adlumidine and its derivatives) in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be modulated by adlumidine derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: General workflow for the derivatization and biological evaluation of adlumidine.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by an adlumidine derivative.
Troubleshooting & Optimization
Improving Adlumidine extraction efficiency from raw plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Adlumidine extraction from raw plant material.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for Adlumidine?
Adlumidine is an isoquinoline (B145761) alkaloid that has been identified in several plant species, most notably within the Corydalis and Fumaria genera. Documented sources include, but are not limited to, Corydalis vaginans, Corydalis decumbens, Corydalis taliensis, and Fumaria judaica.[1][2][3][4]
Q2: What are the general steps involved in Adlumidine extraction?
The extraction of Adlumidine, like many alkaloids, typically follows a multi-step process:
-
Material Preparation: The raw plant material is dried and ground to a fine powder to increase the surface area for solvent penetration.
-
Extraction: The powdered material is subjected to a solvent system to draw out the alkaloids. This can be achieved through various methods, from simple maceration to more advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).
-
Filtration and Concentration: The resulting mixture is filtered to separate the solid plant residue from the liquid extract. The solvent is then evaporated, often under reduced pressure, to yield a crude extract.
-
Purification: The crude extract, containing a mixture of compounds, is then subjected to further purification steps, such as acid-base extraction or chromatography, to isolate Adlumidine.
Q3: How does the choice of solvent affect Adlumidine extraction efficiency?
The selection of an appropriate solvent is critical for successful alkaloid extraction. The polarity of the solvent should be matched to the polarity of Adlumidine. Generally, polar solvents like methanol (B129727), ethanol (B145695), and their aqueous solutions are effective for extracting alkaloids.[5] The choice of solvent can significantly impact the yield and purity of the final product. For instance, an acid-base extraction method often involves an initial extraction with an alcohol, followed by partitioning between an acidic aqueous layer and an organic solvent to separate alkaloids from other plant constituents.[6]
Q4: What are the advantages of modern extraction techniques over traditional methods for Adlumidine extraction?
Modern extraction techniques offer several benefits over traditional methods like maceration or Soxhlet extraction:
-
Increased Efficiency: Techniques like UAE and MAE can significantly reduce extraction time and increase the yield of the target compound.[7][8]
-
Reduced Solvent Consumption: These methods are often more environmentally friendly due to the lower volumes of solvents required.
-
Preservation of Thermolabile Compounds: The shorter extraction times and, in some cases, lower operating temperatures of modern methods can help prevent the degradation of heat-sensitive compounds like Adlumidine.[9]
Troubleshooting Guide
Issue 1: Low Yield of Crude Adlumidine Extract
| Potential Cause | Troubleshooting Steps |
| Inadequate Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation of Adlumidine. Grind the material to a fine, uniform powder to maximize the surface area for solvent penetration.[5] |
| Suboptimal Solvent Selection | Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures) to identify the most effective one for Adlumidine. Consider using co-solvents to enhance extraction efficiency. |
| Inefficient Extraction Parameters | Optimize the solid-to-liquid ratio, extraction time, and temperature. An insufficient solvent volume will lead to incomplete extraction.[10] Be mindful that excessive heat can degrade Adlumidine. |
| Ineffective Extraction Method | If using traditional methods like maceration, consider switching to more advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[7][8] |
Issue 2: Poor Purity of the Extracted Adlumidine
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Unwanted Compounds | Incorporate a defatting step using a non-polar solvent like hexane (B92381) before the main extraction to remove lipids and other non-polar impurities. Under basic conditions, fats can hydrolyze and form soaps, leading to emulsions and complicating the separation process.[11] |
| Ineffective Purification | Refine your acid-base extraction protocol. Ensure complete pH adjustment at each step to facilitate the transfer of Adlumidine between the aqueous and organic phases. For a typical acid-base extraction, the initial extract is dissolved in an acidic solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent to remove neutral impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, making them soluble in an organic solvent, into which they are then extracted.[6] |
| Presence of Pigments and Other Polar Impurities | Consider using solid-phase extraction (SPE) or column chromatography with an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and a carefully selected mobile phase to separate Adlumidine from other co-extracted compounds. |
Experimental Protocols
General Protocol for Acid-Base Extraction of Adlumidine
-
Preparation of Plant Material: Dry the plant material (e.g., Corydalis tubers) at 40-50°C and grind it into a fine powder.
-
Initial Extraction: Macerate the powdered plant material in methanol or 80% ethanol at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 0.1 N HCl solution.
-
Wash the acidic solution with dichloromethane (B109758) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia.
-
Extract the basic aqueous layer multiple times with dichloromethane. The Adlumidine, now in its free-base form, will move into the organic layer.
-
-
Final Concentration: Combine the dichloromethane extracts and evaporate the solvent to yield the purified alkaloid fraction containing Adlumidine.
Ultrasound-Assisted Extraction (UAE) of Adlumidine
-
Preparation: Place the powdered plant material in an extraction vessel with the chosen solvent (e.g., 70% ethanol).
-
Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Parameter Optimization: Adjust the sonication time, temperature, and power to optimize the extraction yield.
-
Post-Extraction: Filter the extract and proceed with concentration and purification as described in the acid-base extraction protocol.
Quantitative Data on Extraction Parameters
Disclaimer: The following tables present illustrative data on the optimization of extraction parameters for alkaloids and other bioactive compounds from plant materials. This data is intended to provide a general framework for optimizing Adlumidine extraction, as specific quantitative data for Adlumidine is limited in publicly available literature.
Table 1: Effect of Solvent Concentration on Extraction Yield
| Solvent (Ethanol in Water) | Relative Yield of Bioactive Compounds (%) |
| 40% | 75 |
| 60% | 95 |
| 80% | 88 |
| 100% (Absolute Ethanol) | 65 |
Table 2: Influence of Extraction Time and Temperature in UAE
| Extraction Time (min) | Temperature (°C) | Relative Yield of Bioactive Compounds (%) |
| 20 | 30 | 80 |
| 20 | 50 | 85 |
| 40 | 30 | 90 |
| 40 | 50 | 98 |
Table 3: Impact of Solid-to-Liquid Ratio on Extraction Efficiency
| Solid-to-Liquid Ratio (g/mL) | Relative Yield of Bioactive Compounds (%) |
| 1:10 | 70 |
| 1:20 | 85 |
| 1:30 | 92 |
| 1:40 | 93 |
Visualizations
Caption: Experimental workflow for Adlumidine extraction.
Caption: Potential signaling pathways affected by isoquinoline alkaloids.
References
- 1. Microwave-Assisted Extraction of Bioactive Compounds from Lentil Wastes: Antioxidant Activity Evaluation and Metabolomic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design me… [ouci.dntb.gov.ua]
- 4. Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimization of Extraction Process, Preliminary Characterization and Safety Study of Crude Polysaccharides from Morindae Officinalis Radix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Ultrasound-Assisted Extraction of Bioactive Compounds from Acacia Seyal Gum Using Response Surface Methodology and Their Chemical Content Identification by Raman, FTIR, and GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted extractions of active ingredients from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Conditions for Microwave-Assisted Extraction of Polyphenolic Content and Antioxidant Activity of Barleria lupulina Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Adlumidine Solubility Challenges
Welcome to the technical support center for adlumidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with adlumidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is adlumidine and why is its solubility in aqueous buffers a concern?
Adlumidine is a naturally occurring isoquinoline (B145761) alkaloid.[1][2] Like many alkaloids, it possesses a complex chemical structure that can lead to poor solubility in water and aqueous buffer systems.[3][4] This low solubility can be a significant hurdle in experimental settings, affecting bioavailability in preclinical studies, and complicating formulation development for therapeutic applications.[2]
Q2: I'm observing that my adlumidine is not dissolving in my standard phosphate-buffered saline (PBS). Is this expected?
Yes, this is a common observation. Adlumidine, being an isoquinoline alkaloid, is expected to have limited solubility in neutral aqueous buffers like PBS. The solubility of similar alkaloids, such as berberine (B55584) and sanguinarine, is known to be poor in water and can be influenced by pH and the presence of other salts.[3][5][6]
Q3: How does pH influence the solubility of adlumidine?
The solubility of alkaloids is often pH-dependent due to the presence of a basic nitrogen atom that can be protonated.[4][7] In its salt form (at acidic pH), an alkaloid is generally more water-soluble than its free base form (at alkaline pH).[4][7] Therefore, adjusting the pH of your buffer can be a primary strategy to enhance adlumidine's solubility. A systematic evaluation of solubility across a range of pH values is recommended to determine the optimal conditions for your experiment.
Q4: Are there other common laboratory techniques to improve the solubility of adlumidine?
Absolutely. Besides pH adjustment, two widely used methods for enhancing the solubility of poorly water-soluble compounds like adlumidine are the use of co-solvents and complexation with cyclodextrins.[8]
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Co-solvents: These are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Common examples include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs).[6]
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its apparent water solubility.[9][10]
Q5: Where can I find specific solubility data for adlumidine?
Troubleshooting Guides
Issue: Adlumidine Precipitates Out of Solution
Possible Causes & Solutions:
-
Cause 1: Exceeded Solubility Limit: The concentration of adlumidine in your buffer may be above its saturation point.
-
Solution: Determine the equilibrium solubility of adlumidine in your specific buffer system to establish the maximum achievable concentration. You may need to work at a lower concentration or employ solubility enhancement techniques.
-
-
Cause 2: pH Shift: A change in the pH of the solution during your experiment could cause the adlumidine to convert to a less soluble form.
-
Solution: Ensure your buffer has sufficient capacity to maintain a stable pH throughout your experiment. Monitor the pH of your final solution.
-
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Cause 3: Temperature Change: The solubility of compounds can be temperature-dependent. A decrease in temperature may lead to precipitation.
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Solution: Conduct your experiments at a constant and controlled temperature. If you are preparing stock solutions at a higher temperature, be aware of potential precipitation upon cooling to room temperature or 4°C.
-
Issue: Inconsistent Results in Biological Assays
Possible Causes & Solutions:
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Cause 1: Incomplete Dissolution: If adlumidine is not fully dissolved, the actual concentration in your assay will be lower than intended and variable.
-
Solution: Visually inspect your solutions for any undissolved particles. It is best practice to filter your solutions through a 0.22 µm filter before use to remove any undissolved material. Always prepare fresh solutions for critical experiments.
-
-
Cause 2: Use of High Concentrations of Organic Solvents: While co-solvents can aid dissolution, high concentrations can be toxic to cells in biological assays.
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Solution: If using a co-solvent like DMSO, prepare a high-concentration stock solution and then dilute it into your aqueous buffer to ensure the final concentration of the co-solvent is low (typically <1%) and compatible with your experimental system.
-
Data Presentation: Solubility of Structurally Similar Alkaloids
Since specific data for adlumidine is limited, the following tables summarize the solubility of berberine, a structurally related isoquinoline alkaloid, to provide a reference point.
Table 1: pH-Dependent Solubility of Berberine Chloride at 25°C [5]
| Buffer pH | Buffer Type (200 mM) | Solubility (mM) |
| 1.2 | HCl | < 0.2 |
| 3.0 | Phthalate | < 0.2 |
| 5.0 | Phthalate | < 0.2 |
| 7.0 | Phosphate | 4.05 ± 0.09 |
| 9.0 | Borate | < 0.2 |
Table 2: Effect of Cyclodextrin (B1172386) on Aqueous Solubility of Berberine Chloride at 25°C [11]
| Cyclodextrin (20% w/v) | Solubility Enhancement (fold increase) |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | ~4.5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System-based classification.[12][13]
Objective: To determine the saturation solubility of adlumidine in a specific aqueous buffer.
Materials:
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Adlumidine powder
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Aqueous buffer of choice (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at 37 ± 1 °C
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Centrifuge
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0.22 µm syringe filters
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Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
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Add an excess amount of adlumidine powder to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the pre-warmed (37 °C) aqueous buffer to the vial.
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Seal the vial and place it in a shaking incubator at 37 °C.
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Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
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After incubation, visually inspect the vials to confirm the presence of undissolved solid.
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To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw the supernatant and immediately filter it using a 0.22 µm syringe filter.
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Dilute the filtrate with a suitable solvent to a concentration within the calibration range of your analytical method.
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Quantify the concentration of dissolved adlumidine using a validated analytical method.
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Repeat the quantification at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant, indicating that equilibrium has been reached.
Protocol 2: Enhancing Adlumidine Solubility with a Co-solvent
Objective: To prepare a stock solution of adlumidine in an aqueous buffer using a co-solvent.
Materials:
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Adlumidine powder
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Dimethyl sulfoxide (B87167) (DMSO) or other suitable co-solvent
-
Aqueous buffer of choice
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of adlumidine in 100% DMSO (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing.
-
To prepare your working solution, perform a serial dilution of the DMSO stock solution into your aqueous buffer.
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When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
The final concentration of the co-solvent in your working solution should be kept to a minimum, typically below 1% (v/v), especially for cell-based assays.
Protocol 3: Improving Adlumidine Solubility using Cyclodextrins
Objective: To prepare an adlumidine solution with enhanced solubility using a cyclodextrin.
Materials:
-
Adlumidine powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD) or other suitable cyclodextrin
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Glass beaker
Procedure:
-
Prepare a solution of the cyclodextrin (e.g., 1-20% w/v HPβCD) in the desired aqueous buffer. Gentle heating may be required to dissolve the cyclodextrin.
-
Once the cyclodextrin solution is clear, add the adlumidine powder while stirring.
-
Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
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After stirring, filter the solution through a 0.22 µm filter to remove any undissolved adlumidine.
-
The concentration of the solubilized adlumidine in the filtrate can then be determined by a suitable analytical method.
Visualizations
Caption: Troubleshooting workflow for adlumidine precipitation.
Caption: Workflow for determining equilibrium solubility.
References
- 1. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jocpr.com [jocpr.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. who.int [who.int]
Adlumidine Stability Testing: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability testing of adlumidine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the importance of stability testing for adlumidine?
A1: Stability testing is crucial for determining how the quality of adlumidine, a phthalideisoquinoline alkaloid, varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing a re-test period or shelf life, recommending storage conditions, and identifying potential degradation products that could affect the safety and efficacy of a drug product.
Q2: What are the typical stress conditions used in forced degradation studies for a molecule like adlumidine?
A2: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[1][2] For a molecule with adlumidine's structure, which includes lactone, ether, and tertiary amine functional groups, typical stress conditions would include:
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Acidic Hydrolysis: Treatment with acids like 0.1 M to 1 M HCl or H₂SO₄ at room temperature and elevated temperatures.[1]
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Basic Hydrolysis: Treatment with bases such as 0.1 M to 1 M NaOH or KOH at room temperature and elevated temperatures.[1]
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Oxidation: Exposure to an oxidizing agent, commonly 3-30% hydrogen peroxide (H₂O₂).[1]
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 40°C, 60°C, or higher).
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Photostability: Exposing the drug substance to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.
Q3: What are the likely degradation pathways for adlumidine based on its functional groups?
A3: Based on the chemical structure of adlumidine (C₂₀H₁₇NO₆), several degradation pathways can be hypothesized:
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Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring to form a carboxylic acid and a secondary alcohol.
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Oxidation: The tertiary amine and the methylenedioxy groups could be susceptible to oxidation. N-oxidation of the tertiary amine would form an N-oxide, a common metabolic and degradation pathway for alkaloids.
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Epimerization: The stereocenters in the molecule could be susceptible to epimerization under certain pH and temperature conditions.
Q4: What analytical techniques are suitable for monitoring the stability of adlumidine and identifying its degradation products?
A4: A stability-indicating analytical method is required, which can separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for this purpose.[3] Other useful techniques include:
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Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products, though derivatization may be necessary.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure of isolated degradation products.
-
Thin-Layer Chromatography (TLC): A simpler technique for qualitative or semi-quantitative analysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), increase the temperature, or prolong the exposure time.[1] |
| Complete degradation of adlumidine. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase, column, or gradient. | Optimize the HPLC method. This may involve adjusting the mobile phase pH, changing the organic modifier, selecting a different column stationary phase, or modifying the gradient elution profile. |
| Difficulty in identifying degradation products. | Insufficient data from a single analytical technique. | Employ hyphenated techniques like LC-MS/MS for fragmentation studies. Isolate the degradation products using preparative HPLC and analyze them by NMR and high-resolution mass spectrometry for definitive structural elucidation. |
| Mass balance is not achieved (sum of assay of parent drug and impurities is not close to 100%). | Non-chromophoric degradation products, volatile degradants, or irreversible adsorption to the column. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Analyze the headspace for volatile compounds using GC-MS. Check for recovery from the HPLC column. |
Experimental Protocols
Objective: To generate potential degradation products of adlumidine under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
-
Adlumidine reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade acetonitrile (B52724) and water
-
Buffer salts (e.g., phosphate (B84403), acetate)
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of adlumidine in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with 1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Store the solid adlumidine powder in an oven at 80°C for 48 hours.
-
Dissolve the stressed powder in the initial mobile phase for HPLC analysis.
-
-
Photostability Testing:
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a gradient HPLC method to separate adlumidine from its degradation products. A typical starting point could be a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.
-
Monitor the elution at a suitable wavelength (determined by UV-Vis spectroscopy of adlumidine).
-
The peak purity of the adlumidine peak should be checked using a PDA detector to ensure it is free from any co-eluting degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature (°C) | Adlumidine Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 | 60 | 85.2 | 2 | 4.5 min |
| 0.1 M NaOH | 8 | 60 | 78.5 | 3 | 3.8 min, 5.1 min |
| 3% H₂O₂ | 24 | 25 | 92.1 | 1 | 6.2 min |
| Thermal (Solid) | 48 | 80 | 98.5 | 1 | 7.1 min |
| Photolytic | 24 | 25 | 95.3 | 2 | 4.9 min |
Visualizations
References
Optimizing HPLC Separation of Adlumidine from its Isomers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the challenging task of separating the phthalideisoquinoline alkaloid Adlumidine from its isomers using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Adlumidine from its isomers?
A1: Adlumidine belongs to the phthalideisoquinoline class of alkaloids and possesses multiple chiral centers. This results in the existence of several stereoisomers, such as diastereomers (e.g., bicuculline) and enantiomers. These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques challenging. Achieving baseline separation is crucial for accurate quantification and isolation for further studies.
Q2: What type of HPLC column is most suitable for Adlumidine isomer separation?
A2: A reversed-phase C18 column is a common and effective choice for the separation of isoquinoline (B145761) alkaloids, including Adlumidine and its isomers.[1] These columns provide good retention and selectivity for this class of compounds. For separating enantiomers, a chiral stationary phase (CSP) would be necessary.
Q3: What are the key mobile phase parameters to optimize for this separation?
A3: The critical mobile phase parameters to optimize are the organic modifier (typically acetonitrile (B52724) or methanol), the pH of the aqueous phase, and the type and concentration of buffer and any additives. For basic compounds like alkaloids, adjusting the pH to a slightly acidic level (e.g., pH 3-5) can improve peak shape by ensuring consistent protonation.[1][2] Additives like triethylamine (B128534) can be used to mask residual silanol (B1196071) groups on the stationary phase, reducing peak tailing.[1]
Q4: Is gradient or isocratic elution preferred for separating Adlumidine and its isomers?
A4: A gradient elution is often more effective for separating a mixture of alkaloids with varying polarities, which is common in plant extracts containing Adlumidine.[1] A gradient allows for the elution of a wider range of compounds with better resolution and peak shape within a reasonable analysis time.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Adlumidine from its isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomer Peaks | 1. Inappropriate mobile phase composition. 2. Suboptimal pH of the mobile phase. 3. Unsuitable column. 4. Flow rate is too high. | 1. Optimize the gradient profile of the organic modifier (e.g., acetonitrile). A shallower gradient can improve the separation of closely eluting peaks. 2. Adjust the pH of the aqueous buffer. Small changes in pH can significantly impact the selectivity between isomers. Experiment with a pH range of 3 to 5.[1] 3. Ensure a high-quality, well-maintained C18 column is being used. If enantiomeric separation is required, a chiral column is necessary. 4. Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can enhance resolution. |
| Peak Tailing | 1. Interaction of the basic nitrogen of Adlumidine with acidic silanol groups on the silica-based column. 2. Column overload. | 1. Add a tailing suppressor like triethylamine (0.1-0.2%) to the mobile phase to block the active silanol sites.[1] 2. Use a mobile phase with an appropriate pH (e.g., 5.0) to ensure consistent ionization of the analyte.[1] 3. Reduce the sample concentration or injection volume. |
| Peak Splitting or Broadening | 1. Sample solvent is stronger than the mobile phase. 2. Column contamination or degradation. 3. High injection volume. | 1. Dissolve the sample in the initial mobile phase composition or a weaker solvent. 2. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. 3. Decrease the injection volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in column temperature. 3. Mobile phase composition drift. 4. Pump malfunction. | 1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. 2. Use a column oven to maintain a constant and stable temperature. 3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 4. Check the HPLC pump for leaks and ensure a stable flow rate. |
Experimental Protocols
Below is a detailed experimental protocol for the separation of alkaloids from Corydalis decumbens, which can be adapted for the optimization of Adlumidine isomer separation. This method has been shown to successfully separate bicuculline, a diastereomer of Adlumidine.[1]
Optimized HPLC Method for Alkaloid Separation
| Parameter | Condition |
| Column | C18 Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.2% Acetic Acid in Water, pH adjusted to 5.0 with Triethylamine |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 10-20% B 10-30 min: 20-50% B 30-40 min: 50-80% B |
| Flow Rate | 1.0 mL/min |
| Detection | DAD, 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 1: Recommended starting conditions for HPLC separation of Adlumidine and its isomers, based on a validated method for related alkaloids.[1]
Visualizing the Optimization Workflow
A systematic approach is crucial for optimizing the HPLC separation. The following workflow diagram illustrates the key steps in method development and troubleshooting.
Caption: A flowchart outlining the systematic approach to HPLC method development and troubleshooting for Adlumidine isomer separation.
This logical diagram provides a step-by-step decision-making process for researchers to follow when facing common separation challenges.
Caption: A decision tree to guide users in troubleshooting common HPLC separation issues for Adlumidine and its isomers.
References
Technical Support Center: Troubleshooting Low Yield in Adlumidine Synthesis
Frequently Asked Questions (FAQs)
Q1: My initial Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate has a very low yield. What are the common causes?
A4: Low yields in the Bischler-Napieralski reaction are frequently due to several factors. First, this reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electron density of the aromatic ring of your β-phenylethylamine starting material; the presence of electron-donating groups is crucial for high yields.[1] Second, the choice and quality of the dehydrating agent are critical; older or hydrated reagents will perform poorly.[1][2] Finally, reaction temperature and time are key parameters; insufficient heat or duration may lead to incomplete conversion.[1]
Q2: I am observing significant byproduct formation during the Pictet-Spengler cyclization. How can I improve the selectivity?
A2: Byproduct formation in the Pictet-Spengler reaction often relates to the reaction conditions and the nature of the substrate. The regioselectivity of the cyclization (ortho vs. para to an activating group) can be strongly influenced by the solvent. For example, in the synthesis of some tetrahydroprotoberberines, using trifluoroethanol as a solvent favors the para product, while aprotic, apolar solvents like toluene (B28343) favor the ortho isomer.[3][4] Additionally, harsh acidic conditions and high temperatures can lead to the decomposition of sensitive starting materials.[5] Using milder conditions or a two-step procedure where the Schiff base is formed first can sometimes improve results.
Q3: The final cyclization step to form the phthalide (B148349) ring is inefficient. What strategies can be used to improve this transformation?
A3: Constructing the final lactone ring can be challenging. A common modern approach for related alkaloids involves palladium(0)-catalyzed carbonylation. For instance, a 1-(2'-bromo-α-hydroxybenzyl)-tetrahydroisoquinoline precursor can be treated with a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and carbon monoxide to yield the phthalideisoquinoline skeleton.[3] This method can be sensitive to catalyst, ligand, and reaction conditions, which must be optimized.
Q4: I am losing a significant amount of product during purification. What are the best practices for isolating Adlumidine?
A4: Purification losses are a common source of low overall yield. Adlumidine, like many alkaloids, can be sensitive to pH and temperature.[6] Column chromatography on silica (B1680970) gel is a standard method, but care must be taken to select an appropriate eluent system to ensure good separation from closely-related byproducts.[6] In some cases, impurities are not easily removed by standard recrystallization or chromatography, requiring orthogonal methods, such as changing the stationary phase (e.g., alumina) or using a different solvent system for chromatography.[6] It may also be beneficial to perform a liquid-liquid extraction based on the acidic or basic nature of the intermediates to remove non-alkaloidal impurities before chromatography.
Troubleshooting Guides
Table 1: Low Yield in Bischler-Napieralski Cyclization
| Possible Cause | Recommended Solutions & Optimizations |
| Insufficiently Activated Aromatic Ring | Ensure the β-phenylethylamine precursor has strong electron-donating groups (e.g., alkoxy, methylenedioxy) on the aromatic ring to facilitate electrophilic substitution.[1][2] |
| Poor Quality/Choice of Dehydrating Agent | Use fresh, anhydrous dehydrating agents. For less reactive substrates, consider stronger agents like phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) or triflic anhydride (B1165640) (Tf₂O).[2][7] |
| Suboptimal Reaction Conditions | Ensure the reaction is heated to the appropriate reflux temperature (e.g., in toluene or xylene). Monitor reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition.[2] |
| Side Reactions (e.g., Retro-Ritter) | For substrates prone to forming stable styrenes, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the side product. Alternatively, milder methods using oxalyl chloride may avoid this pathway.[2] |
Table 2: Low Yield or Selectivity in Pictet-Spengler Reaction
| Possible Cause | Recommended Solutions & Optimizations |
| Incorrect Acidity/Catalyst | The reaction is acid-catalyzed; ensure the catalyst is sufficiently acidic. For tetrahydroisoquinoline synthesis, conditions can range from protic acids like TFA or HCl to aprotic media, which can sometimes give superior yields.[5][8] |
| Poor Regioselectivity (ortho vs. para) | The choice of solvent is critical. For related phenolic substrates, trifluoroethanol favors para cyclization, while toluene favors ortho cyclization.[3][4] Experiment with different solvents to optimize for the desired isomer. |
| Decomposition of Starting Materials | Tryptophan or phenylethylamine derivatives can be sensitive to harsh acid and high temperatures. Start with milder conditions (lower temperature) and gradually increase if no reaction is observed.[5] |
| Water Contamination | Ensure the solvent is anhydrous. Water can hydrolyze the intermediate iminium ion, which is the driving force for the reaction, thereby halting the cyclization.[5] |
Data on Yields for Related Alkaloid Syntheses
The following table summarizes reported yields for key transformations in the synthesis of protoberberine and phthalideisoquinoline alkaloids, which share structural motifs with Adlumidine. This data can serve as a benchmark for optimizing your synthesis.
Table 3: Reported Yields for Key Reactions in Analogous Syntheses
| Reaction Step/Product | Precursors | Conditions (Catalyst, Solvent, Temp) | Yield (%) | Reference |
| Pictet-Spengler Cyclization (S)-Caseamine (para isomer) | Norcrassifoline, Formaline | Trifluoroethanol | 64% | [3][4] |
| Pictet-Spengler Cyclization (S)-Clarkeanide (ortho isomer) | Norcrassifoline, Paraformaldehyde | Toluene | 55% | [3][4] |
| Palladium-Catalyzed Carbonylation Phthalideisoquinoline Alkaloid | erythro-amino alcohol | Pd(OAc)₂, PPh₃, CO, K₂CO₃, Toluene | Not specified | [3] |
| Bischler-Napieralski / Reduction Tetrahydroisoquinoline Core | N-tosyl tyramine, 2-bromophenylacetaldehyde | 1. POCl₃; 2. NaBH₄ | 55% (for THIQ) | [9] |
| Overall Synthesis Berberine Chloride | Aryl bromide and Ketone | Multi-step including Pd-catalyzed enolate arylation | 50% | [1] |
Experimental Protocols (Adapted from Analogous Syntheses)
Protocol 1: General Procedure for Bischler-Napieralski Cyclization
This protocol is a general representation and will require optimization.
-
To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the β-arylethylamide precursor (1.0 equiv).
-
Add anhydrous solvent (e.g., toluene or acetonitrile, approx. 0.1-0.2 M concentration).
-
Add the dehydrating agent (e.g., phosphoryl chloride (POCl₃), 3-5 equiv) dropwise at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).
-
Monitor the reaction by TLC. A typical reaction time is 2-6 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully concentrate it in vacuo.
-
Dissolve the residue in a suitable solvent like methanol (B129727) and cool to 0 °C.
-
Carefully add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise to reduce the resulting 3,4-dihydroisoquinolinium salt to the tetrahydroisoquinoline.
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Solvent-Directed Pictet-Spengler Reaction
This protocol is adapted from the synthesis of (S)-Caseamine and (S)-Clarkeanide and illustrates how solvent choice directs regioselectivity.[3][4]
-
For para-selective cyclization:
-
Dissolve the secondary phenylethylamine precursor (1.0 equiv) in trifluoroethanol.
-
Add aqueous formaldehyde (B43269) (formaline, ~1.2 equiv).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Evaporate the solvent and purify the residue by column chromatography.
-
-
For ortho-selective cyclization:
-
Dissolve the secondary phenylethylamine precursor (1.0 equiv) in anhydrous toluene.
-
Add paraformaldehyde (~1.2 equiv).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, evaporate the solvent, and purify by column chromatography.
-
Visualizations
Caption: A logical workflow for diagnosing and resolving low-yield issues in Adlumidine synthesis.
Caption: Key reaction stages for the synthesis of Adlumidine and related alkaloids.
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Synthesis of Phthalideisoquinoline and Protoberberine Alkaloids and Indolo[2,1-a]isoquinolines in a Divergent Route Involving Palladium(0)-Catalyzed Carbonylation(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline | MDPI [mdpi.com]
- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Reducing matrix effects in Adlumidine LC-MS analysis
Technical Support Center: Adlumidine LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Adlumidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate matrix effects and achieve reliable, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how can it affect my Adlumidine analysis?
A1: The matrix effect is the alteration of ionization efficiency for the analyte of interest, in this case, Adlumidine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[3]
Q2: I am observing poor signal intensity for Adlumidine. What are the possible causes related to matrix effects?
A2: Poor signal intensity for Adlumidine can be a direct result of ion suppression.[4] This occurs when endogenous components of the biological matrix, such as phospholipids (B1166683), salts, or metabolites, co-elute with Adlumidine and compete for ionization in the MS source.[2] Other potential causes include suboptimal sample concentration (too dilute or overly concentrated leading to suppression), or inefficient ionization of the Adlumidine molecule itself.[4]
Q3: My results are showing high variability between replicate injections. Could this be due to matrix effects?
A3: Yes, high variability is a common symptom of inconsistent matrix effects. The composition of the biological matrix can vary slightly from sample to sample, leading to different degrees of ion suppression or enhancement for each injection.[3] This variability compromises the precision and reproducibility of the analytical method. A robust sample preparation method is crucial to minimize these variations.
Q4: How can I assess the extent of matrix effects in my Adlumidine assay?
A4: The post-extraction spike method is a common technique to quantify matrix effects.[1] This involves comparing the peak area of Adlumidine in a solution prepared with extracted blank matrix to the peak area of Adlumidine in a neat solvent solution at the same concentration. The ratio of these peak areas indicates the degree of signal suppression or enhancement.
Q5: What are the most effective sample preparation techniques to reduce matrix effects for Adlumidine?
A5: Given Adlumidine's predicted moderate lipophilicity (XLogP3 of 2.6) and its alkaloid structure, several sample preparation techniques can be effective:
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Solid-Phase Extraction (SPE): This is a highly selective method that can effectively separate Adlumidine from interfering matrix components.[5][6] Reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges would be suitable starting points.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[5] This can be an effective and economical way to remove highly polar or non-polar interferences.
-
Protein Precipitation (PPT): While being a simpler and faster method, PPT is generally less clean than SPE or LLE and may result in significant matrix effects due to residual phospholipids.[3] It is often used for high-throughput screening but may require further optimization to mitigate matrix effects.[3]
Troubleshooting Guide: Common Issues in Adlumidine LC-MS Analysis
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Incomplete extraction of Adlumidine from the sample matrix. | Optimize the extraction solvent in LLE or the elution solvent in SPE. For Adlumidine, which contains a tertiary amine, adjusting the pH of the sample or solvents can significantly improve recovery. Ensure the pH is appropriate to maintain Adlumidine in the desired charge state for the chosen extraction mechanism. |
| Adlumidine binding to labware (e.g., plastic tubes). | Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered. |
| Degradation of Adlumidine during sample processing. | Minimize the time samples are at room temperature. Process samples on ice or at 4°C. Evaluate the stability of Adlumidine under your experimental conditions. |
Issue 2: Significant Ion Suppression/Enhancement
| Possible Cause | Troubleshooting Step |
| Co-elution of phospholipids from the biological matrix. | Incorporate a phospholipid removal step in your sample preparation. This can be achieved with specific SPE cartridges or plates designed for phospholipid depletion. |
| Chromatographic separation is insufficient to resolve Adlumidine from matrix interferences. | Optimize the LC method. This can include adjusting the gradient profile, changing the mobile phase composition (e.g., pH, organic modifier), or trying a different column chemistry (e.g., a phenyl-hexyl or biphenyl (B1667301) phase instead of C18). |
| High concentration of salts in the final extract. | Ensure that any salts used during the extraction process are effectively removed before injection. A desalting step using SPE may be necessary. |
Issue 3: Peak Tailing or Broadening
| Possible Cause | Troubleshooting Step |
| Secondary interactions of the basic Adlumidine molecule with the silica (B1680970) support of the analytical column. | Use a column with end-capping or a hybrid particle technology. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape by ensuring the consistent protonation of Adlumidine. |
| Column contamination or degradation. | Implement a column wash step after each analytical batch. If peak shape does not improve, consider replacing the analytical column. |
| Injection of a sample in a solvent much stronger than the initial mobile phase. | The final sample extract should be in a solvent composition that is similar to or weaker than the starting mobile phase conditions of your LC gradient. |
Illustrative Data on Sample Preparation Methods
Disclaimer: The following data is illustrative for a compound with physicochemical properties similar to Adlumidine and is intended to guide method development. Actual results may vary.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 95 | 65 (Suppression) | 18 |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | 85 | 88 (Slight Suppression) | 9 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 | 98 (Minimal Effect) | 4 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Adlumidine from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pre-treat 200 µL of human plasma by adding 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute Adlumidine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Protocol 2: Liquid-Liquid Extraction (LLE) for Adlumidine from Human Plasma
-
Sample Preparation: To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of 1M sodium hydroxide to basify the sample.
-
Extraction: Add 1 mL of methyl-tert-butyl ether (MTBE).
-
Mixing: Vortex the tube for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
References
- 1. (-)-Adlumine | C21H21NO6 | CID 638255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Capnoidine | C20H17NO6 | CID 120698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparison of Target- and IgG-Enrichment Strategies to Measure Adalimumab Concentrations in Human Plasma Using an Immunocapture-Liquid Chromatography-High-Resolution Mass Spectrometry Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for Analytical Method Development | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Adlumidine Chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of adlumidine, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for adlumidine analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, featuring a "tail" that extends from the main peak.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. For adlumidine analysis, peak tailing is problematic as it can lead to:
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Reduced Resolution: Tailing peaks can overlap with neighboring peaks, making accurate quantification difficult.[1]
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Inaccurate Integration: The asymmetrical shape can cause errors in peak area calculation, affecting the accuracy of quantitative results.[1]
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Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[1]
Adlumidine, as an alkaloid, is a basic compound and is particularly susceptible to peak tailing due to its chemical nature and potential interactions within the HPLC system.[2]
Q2: What are the primary causes of peak tailing for a basic compound like adlumidine?
A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2] Key factors include:
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Silanol (B1196071) Interactions: Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above 3, these silanol groups can become ionized (SiO-) and interact electrostatically with the protonated form of adlumidine. This secondary retention mechanism leads to peak tailing.[2][3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of adlumidine, both ionized and non-ionized forms of the analyte will be present, leading to peak broadening and tailing.[2]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, causing peak distortion.[1]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shape.[4]
Troubleshooting Guides
Issue 1: My adlumidine peak is showing significant tailing.
Initial Troubleshooting Workflow
This workflow will help you systematically diagnose the cause of peak tailing.
Caption: Initial troubleshooting workflow for adlumidine peak tailing.
Detailed Steps & Experimental Protocols
Step 1: Assess the Scope of the Problem
-
Action: Inject a neutral compound (e.g., uracil (B121893) or toluene) under the same chromatographic conditions.
-
Rationale: If the neutral compound also shows peak tailing, the issue is likely physical, such as a column void or excessive extra-column volume.[2] If the neutral compound has a symmetrical peak, the problem is chemical and specific to adlumidine.[2]
Step 2: Optimize Mobile Phase Conditions
-
Rationale: At a low pH, the residual silanol groups on the silica-based stationary phase are protonated (Si-OH), minimizing their electrostatic interaction with the protonated adlumidine molecules.[3] This reduces the secondary retention mechanism that causes peak tailing.[3]
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare the aqueous portion of your mobile phase (e.g., water with 0.1% formic acid or a 20 mM phosphate (B84403) buffer).
-
Measure the pH of the aqueous portion before mixing with the organic modifier.
-
Adjust the pH to the desired value (e.g., 2.5, 3.0, 3.5) using a suitable acid (e.g., phosphoric acid for phosphate buffer, or additional formic acid).
-
Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) at the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry (Tailing Factor) |
| 7.0 | 2.1 |
| 4.5 | 1.8 |
| 3.0 | 1.3 |
| 2.5 | 1.1 |
Step 3: Evaluate the HPLC Column
-
Action: If peak tailing persists after pH optimization, consider the column itself.
-
Rationale:
-
End-Capped Columns: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[6]
-
Alternative Stationary Phases: Columns with a different stationary phase, such as those with a polar-embedded group or polymer-based columns, can be more inert to basic analytes.[2]
-
Column Degradation: An old or poorly maintained column may have a damaged stationary phase or a void at the column inlet, leading to peak tailing.[4][7]
-
Illustrative Data: Effect of Column Type on Peak Asymmetry
| Column Type | Stationary Phase | End-Capped | Peak Asymmetry (Tailing Factor) |
| Standard | C18 | No | 1.9 |
| Modern | C18 | Yes | 1.2 |
| Specialty | Polar-Embedded | Yes | 1.1 |
Issue 2: Peak tailing is still present at low mobile phase pH.
Further Troubleshooting
If lowering the pH does not resolve the issue, consider these other potential causes.
Chemical Interactions Causing Peak Tailing and Solutions
Caption: Chemical interactions causing peak tailing and potential solutions.
1. Column Overload
-
Action: Dilute your sample by a factor of 10 and inject it again.[1]
-
Rationale: If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[1]
-
Experimental Protocol: Sample Dilution
-
Prepare a 1:10 dilution of your sample using the initial mobile phase as the diluent.
-
Ensure the diluent is identical to the starting mobile phase composition to avoid solvent mismatch effects.
-
Inject the diluted sample and compare the peak shape to the original injection.
-
2. Sample Solvent Effects
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase.
-
Rationale: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion, including tailing.[8]
-
Experimental Protocol: Solvent Matching
-
If possible, dissolve your adlumidine standard and samples directly in the initial mobile phase.
-
If a different solvent must be used for solubility reasons, try to minimize the injection volume.
-
3. Extra-Column Volume
-
Action: Check the physical connections in your HPLC system.
-
Rationale: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[2] Ensure all connections are made with minimal dead volume.[6]
4. Column Contamination
-
Action: Flush the column with a strong solvent.
-
Rationale: The column may be contaminated with strongly retained basic compounds from previous injections.[2]
-
Experimental Protocol: Column Flushing
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents, starting with your mobile phase without buffer salts (e.g., water/acetonitrile), then progressing to stronger solvents like 100% acetonitrile, isopropanol, and finally back to your mobile phase conditions.
-
Always check the column manufacturer's recommendations for appropriate flushing solvents and conditions.
-
By systematically working through these troubleshooting steps, researchers and drug development professionals can effectively diagnose and resolve adlumidine peak tailing issues, leading to more accurate and reliable chromatographic results.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. uhplcs.com [uhplcs.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. asianjpr.com [asianjpr.com]
- 5. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing the Resolution of Adlumidine Enantiomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the chiral separation of Adlumidine enantiomers. Adlumidine, a phthalideisoquinoline alkaloid, presents a stereogenic center that necessitates enantioselective separation for accurate pharmacological and toxicological assessment. While a specific, validated method for the chiral resolution of Adlumidine is not widely published, this guide offers a robust starting point for method development, troubleshooting, and frequently asked questions based on the separation of structurally similar alkaloids and established principles of chiral chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of alkaloid enantiomers, adapted for the specific context of Adlumidine.
| Problem | Potential Cause | Suggested Solution |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary enantioselective recognition for Adlumidine. | 1. CSP Screening: Screen different types of polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD, Chiralcel® OD). These are often effective for alkaloids. 2. Alternative CSPs: If polysaccharide columns fail, consider Pirkle-type or macrocyclic antibiotic-based CSPs. |
| Suboptimal Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving selectivity. | 1. Vary Alcohol Modifier: In normal-phase mode (e.g., hexane/alcohol), systematically vary the percentage of the alcohol (e.g., isopropanol (B130326), ethanol) in 5% increments. 2. Change Alcohol Type: Switch between different alcohols (e.g., from isopropanol to ethanol) as this can significantly alter selectivity. 3. Additives: For basic alkaloids like Adlumidine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine (B46881), DEA) can improve peak shape and resolution.[1] | |
| Inappropriate Flow Rate or Temperature: These parameters influence the kinetics and thermodynamics of the separation. | 1. Optimize Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analyte and the CSP. 2. Adjust Temperature: Systematically vary the column temperature (e.g., in 5 °C increments between 20 °C and 40 °C). Lower temperatures often enhance enantioselectivity. | |
| Peak Tailing | Secondary Interactions: The basic nitrogen in Adlumidine can interact with acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP, leading to tailing. | 1. Use a Basic Additive: Incorporate a basic modifier like 0.1% DEA into the mobile phase to mask the silanol groups. 2. Column Choice: Utilize a column with end-capping or a base-deactivated stationary phase. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Reduce Sample Concentration: Dilute the sample and reinject. 2. Decrease Injection Volume: Lower the volume of sample injected onto the column. | |
| Retention Time Instability | Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase. | 1. Increase Equilibration Time: Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection and after any change in mobile phase composition. |
| Mobile Phase Inconsistency: Variations in mobile phase preparation can lead to shifts in retention time. | 1. Premix Mobile Phase: Prepare the mobile phase in a single batch to ensure consistency. 2. Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump. | |
| Temperature Fluctuations: Changes in ambient temperature can affect retention. | 1. Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. | |
| Ghost Peaks | Sample Carryover: Residual sample from a previous injection is eluting. | 1. Implement a Needle Wash: Use a strong solvent in the autosampler's needle wash routine. 2. Inject a Blank: Run a blank injection (mobile phase only) to confirm carryover. |
| Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. | 1. Use High-Purity Solvents: Ensure the use of HPLC-grade or higher purity solvents. 2. Flush the System: Flush the entire HPLC system with a strong solvent like isopropanol. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for Adlumidine?
A1: A good starting point is to use a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, with a normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or isopropanol). A basic additive, such as 0.1% diethylamine (DEA), should be included in the mobile phase to improve peak shape for the basic Adlumidine molecule.[1]
Q2: Should I use normal-phase or reversed-phase chromatography for Adlumidine enantiomers?
A2: Normal-phase chromatography is generally the preferred and more successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs. However, some modern immobilized polysaccharide CSPs can be used in reversed-phase or polar organic modes, which can offer different selectivity and may be worth exploring if normal-phase methods are unsuccessful.
Q3: How can I improve the resolution between the Adlumidine enantiomers if I see partial separation?
A3: To improve partial separation, you can systematically adjust the mobile phase composition by varying the percentage of the alcohol modifier in small increments (e.g., 1-2%). You can also try changing the type of alcohol (e.g., from isopropanol to ethanol). Additionally, optimizing the flow rate (usually lower is better for resolution) and temperature can further enhance the separation.
Q4: My Adlumidine peaks are broad. What can I do to sharpen them?
A4: Broad peaks can be caused by several factors. First, ensure your sample is dissolved in the mobile phase or a weaker solvent to avoid solvent mismatch effects. If peak fronting is observed, this is a likely cause. If peak tailing is the issue, it is likely due to secondary interactions; the addition of a basic modifier like DEA is crucial. Also, check for and minimize any extra-column dead volume in your HPLC system.
Q5: How do I confirm the elution order of the (+)- and (-)-Adlumidine enantiomers?
A5: To determine the elution order, you will need to obtain a reference standard of a single, pure enantiomer of Adlumidine. Inject the pure enantiomer under the developed chromatographic conditions and compare its retention time to the two peaks obtained from the racemic mixture.
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases
-
Column Selection:
-
Column 1: Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm
-
Column 2: Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm
-
-
Mobile Phase Screening:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% DEA
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 288 nm (based on the chromophore of the phthalideisoquinoline structure)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
-
Procedure: a. Equilibrate Column 1 with Mobile Phase A for at least 30 minutes. b. Inject the racemic Adlumidine standard. c. Run the analysis and evaluate the chromatogram for separation. d. Flush the column with isopropanol, then equilibrate with Mobile Phase B and repeat the injection. e. Repeat steps a-d for Column 2.
Protocol 2: Method Optimization
-
Selection: Choose the column and alcohol modifier that provided the best initial separation or peak shape in Protocol 1.
-
Optimization of Alcohol Modifier Percentage: a. Prepare a series of mobile phases with varying percentages of the selected alcohol (e.g., 5%, 10%, 15%, 20%, 25%). b. Run the analysis with each mobile phase, ensuring proper column equilibration between each run. c. Plot the resolution and retention factors against the alcohol percentage to determine the optimal composition.
-
Optimization of Flow Rate and Temperature: a. Using the optimal mobile phase from the previous step, evaluate the effect of flow rate (e.g., 0.5, 0.8, 1.0, 1.2 mL/min) on resolution. b. At the optimal flow rate and mobile phase composition, investigate the effect of temperature (e.g., 20, 25, 30, 35, 40 °C) on the separation.
Data Presentation
The following tables present hypothetical but realistic target data for the chiral separation of Adlumidine enantiomers based on the successful separation of similar compounds. These tables should be populated with actual experimental data during method development.
Table 1: Initial Screening Results (Hypothetical Data)
| Column | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/IPA/DEA (90:10:0.1) | 8.5 | 9.8 | 1.8 |
| Chiralpak® AD-H | n-Hexane/EtOH/DEA (90:10:0.1) | 7.2 | 8.1 | 1.5 |
| Chiralcel® OD-H | n-Hexane/IPA/DEA (90:10:0.1) | 10.2 | 10.9 | 1.1 |
| Chiralcel® OD-H | n-Hexane/EtOH/DEA (90:10:0.1) | 9.1 | 9.6 | 0.9 |
Table 2: Optimization of Alcohol Modifier (Hypothetical Data on Chiralpak® AD-H with IPA)
| % Isopropanol | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| 5% | 12.3 | 14.5 | 2.5 |
| 10% | 8.5 | 9.8 | 1.8 |
| 15% | 6.1 | 6.8 | 1.3 |
| 20% | 4.5 | 4.9 | 1.0 |
Visualizations
The following diagrams illustrate key workflows and relationships in the process of enhancing the resolution of Adlumidine enantiomers.
Caption: Workflow for Chiral Method Development for Adlumidine.
Caption: Troubleshooting Logic for Poor Resolution of Adlumidine Enantiomers.
References
Technical Support Center: Optimizing In vivo Dosage of Novel Natural Compounds
Disclaimer: Specific preclinical data on Adlumidine is limited in publicly available literature. The following guide provides general principles and best practices for optimizing the in vivo dosage of novel or poorly characterized natural compounds, using Adlumidine as a representative example. Researchers should always conduct a thorough literature search for their specific compound of interest and consult with institutional animal care and use committees (IACUC) before beginning any in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for a novel natural compound like Adlumidine in an in-vivo experiment?
A1: Establishing a starting dose for a compound with limited in vivo data requires a conservative and methodical approach. A common strategy is to begin with a dose-ranging study. One approach is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro IC50 or EC50, if available, and adjust based on the animal model and desired therapeutic effect. If no in vitro data exists, a literature review of structurally similar compounds can provide a starting point. It is crucial to begin with low doses and escalate gradually while closely monitoring for any signs of toxicity.
Q2: What are the common routes of administration for natural compounds in preclinical studies, and how do I choose one?
A2: The choice of administration route depends on the compound's physicochemical properties, the experimental model, and the desired pharmacokinetic profile. Common routes include:
-
Oral (PO): Convenient for compounds with good oral bioavailability.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability, but may have a shorter half-life.
-
Intraperitoneal (IP): Commonly used in rodent studies for systemic delivery, offering rapid absorption.
-
Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP.[1]
The selection should be guided by the intended clinical application and the compound's formulation. For a novel compound, initial studies may compare multiple routes to determine the most effective delivery method.[1]
Q3: How can I formulate a poorly water-soluble natural compound for in vivo administration?
A3: Many natural compounds exhibit poor water solubility, posing a challenge for in vivo delivery. Common formulation strategies include:
-
Co-solvents: Using a mixture of solvents like DMSO, ethanol, and polyethylene (B3416737) glycol (PEG) to dissolve the compound. The final concentration of organic solvents should be minimized to avoid toxicity.
-
Suspensions: Milling the compound to a fine powder and suspending it in a vehicle like carboxymethylcellulose (CMC) or Tween 80.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to improve dissolution rate and bioavailability.
-
Liposomes or other nanoparticle-based delivery systems: Encapsulating the compound to improve solubility and potentially target specific tissues.
Q4: What are the key signs of toxicity I should monitor for during an in vivo experiment?
A4: Close monitoring for adverse effects is critical, especially with a novel compound. Key indicators of toxicity include:
-
Changes in body weight: A significant drop in body weight is a common sign of toxicity.
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Altered behavior: Lethargy, agitation, or unusual postures.
-
Changes in food and water intake.
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Physical appearance: Ruffled fur, hunched posture, or changes in skin color.
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Organ-specific toxicity: Monitored through blood work (e.g., liver and kidney function tests) and histopathology at the end of the study.[2]
Any adverse signs should be documented and may necessitate a reduction in dosage or termination of the experiment for that animal.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Toxicity at Low Doses
-
Question: We observed significant toxicity and even mortality in our initial low-dose group. What could be the cause, and what are the next steps?
-
Answer:
-
Potential Causes:
-
Acute Toxicity of the Compound: The compound may have a narrow therapeutic window.
-
Vehicle Toxicity: The solvent system used for formulation (e.g., high concentrations of DMSO or ethanol) could be causing adverse effects.
-
Route of Administration: The chosen route may lead to unexpectedly high plasma concentrations (Cmax).
-
Species-Specific Sensitivity: The chosen animal model may be particularly sensitive to the compound.
-
-
Troubleshooting Steps:
-
Review the Formulation: Assess the concentration and type of all excipients in your vehicle. Conduct a vehicle-only control group to rule out vehicle-induced toxicity.
-
Lower the Starting Dose: Reduce the starting dose significantly (e.g., by another 10-fold) and use a slower dose escalation schedule.
-
Consider an Alternative Route of Administration: If using IV or IP, consider a route with slower absorption, such as subcutaneous or oral, to reduce peak plasma concentrations.
-
Conduct a Literature Review: Re-examine literature for any toxicity data on structurally related compounds.
-
-
Issue 2: Lack of Efficacy at High Doses
-
Question: We have escalated the dose to what we believe is the maximum feasible level, but we are not observing the expected biological effect. What should we investigate?
-
Answer:
-
Potential Causes:
-
Poor Bioavailability: The compound may not be well-absorbed or may be rapidly metabolized and cleared.
-
Target Engagement: The compound may not be reaching its intended biological target in sufficient concentrations.
-
Inactive Compound: The compound may not be active in the chosen in vivo model, despite in vitro activity.
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Formulation Issues: The compound may be precipitating out of the formulation upon administration.
-
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Studies: Conduct a pilot PK study to measure the concentration of the compound in the plasma and target tissue over time. This will help determine if the lack of efficacy is due to poor exposure.
-
Pharmacodynamic (PD) Studies: If a biomarker of target engagement is known, measure its modulation at different doses and time points.
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Re-evaluate the Formulation: Check the stability and solubility of the compound in the chosen vehicle.
-
Confirm In Vitro Activity: Re-confirm the activity of the specific batch of the compound being used in an in vitro assay.
-
-
Data Presentation: Key Parameters for Dose Optimization
| Parameter | Description | Importance in Dose Optimization |
| Maximum Tolerated Dose (MTD) | The highest dose of a drug that does not cause unacceptable toxicity. | Establishes the upper limit for dosing in efficacy studies. |
| No-Observed-Adverse-Effect Level (NOAEL) | The highest experimental point at which there is no statistically or biologically significant increase in the frequency or severity of any adverse effects.[3] | Helps in defining a safe dose range. |
| Pharmacokinetics (PK) | The study of how an organism affects a drug (ADME: Absorption, Distribution, Metabolism, Excretion). | Understanding the drug's half-life, bioavailability, and tissue distribution is crucial for designing an effective dosing regimen (e.g., once vs. twice daily). |
| Pharmacodynamics (PD) | The study of how a drug affects an organism. | Links drug concentration to the biological effect, helping to determine the minimum effective dose. |
| Therapeutic Index | A ratio that compares the blood concentration at which a drug becomes toxic and the concentration at which the drug is effective. | A narrow therapeutic index indicates that toxicity and efficacy doses are close, requiring more careful dose selection. |
Experimental Protocols: Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and observe potential dose-limiting toxicities of a novel natural compound.
Materials:
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Test compound (e.g., Adlumidine)
-
Vehicle for formulation
-
Animal model (e.g., 6-8 week old C57BL/6 mice)
-
Standard animal husbandry supplies
-
Dosing syringes and needles
-
Analytical balance and other laboratory equipment
Methodology:
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the study.
-
Dose Selection and Grouping:
-
Based on available in vitro data or literature on similar compounds, select a starting dose.
-
Establish at least 3-5 dose groups, with doses escalating by a factor of 2-3 (e.g., 10, 30, 100 mg/kg).
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Include a vehicle control group.
-
Assign a sufficient number of animals per group (e.g., n=3-5 per sex) to allow for meaningful observation.
-
-
Formulation Preparation: Prepare the formulation of the test compound in the chosen vehicle. Ensure homogeneity and stability.
-
Administration:
-
Administer the compound via the chosen route (e.g., intraperitoneal injection).
-
Dose animals daily for a predetermined period (e.g., 7-14 days).
-
-
Monitoring and Data Collection:
-
Mortality and Morbidity: Observe animals at least twice daily.
-
Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, or appearance.
-
Body Weight: Measure body weight daily.
-
Food and Water Intake: Monitor daily.
-
-
Terminal Procedures:
-
At the end of the study, collect blood samples for clinical chemistry analysis (e.g., liver and kidney function markers).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis:
-
Analyze body weight changes, clinical chemistry, and histopathology results to identify any dose-dependent toxicities.
-
The MTD is typically defined as the highest dose that does not result in mortality, significant body weight loss (e.g., >15-20%), or other severe clinical signs.
-
Mandatory Visualizations
References
- 1. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Combined Exposure to Diazinon and Nicotine Exerts a Synergistic Adverse Effect In Vitro and Disrupts Brain Development and Behaviors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Adlumidine formulation for better bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on adlumidine formulations to improve bioavailability.
Frequently Asked Questions (FAQs)
1. What are the main challenges in formulating adlumidine for oral delivery?
Adlumidine, a phthalideisoquinoline alkaloid, presents formulation challenges primarily due to its physicochemical properties. Its moderate lipophilicity, indicated by a calculated XLogP3-AA value of 2.6, suggests that its aqueous solubility may be limited, potentially leading to poor dissolution and absorption in the gastrointestinal tract.[1][2] Overcoming this poor aqueous solubility is a key hurdle to enhancing its oral bioavailability.
2. Which formulation strategies are most promising for improving adlumidine bioavailability?
Several nanoformulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like adlumidine. These include:
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Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins can encapsulate the adlumidine molecule within their hydrophobic cavity, forming a more water-soluble complex.[3][4]
-
Solid Lipid Nanoparticles (SLNs): Adlumidine can be incorporated into a solid lipid matrix, forming nanoparticles that can increase surface area for dissolution and potentially be absorbed through the lymphatic system, bypassing first-pass metabolism.[5][6][7]
-
Liposomes: These phospholipid vesicles can encapsulate adlumidine, protecting it from degradation in the gastrointestinal tract and facilitating its absorption.[8][9]
3. How can I assess the in vitro permeability of my adlumidine formulation?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[10][11][12] This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier. By measuring the transport of adlumidine from the apical (intestinal lumen) to the basolateral (bloodstream) side, you can determine its apparent permeability coefficient (Papp).[10]
4. What are the common methods to evaluate the cytotoxicity of adlumidine formulations?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay can be used to determine the concentration at which an adlumidine formulation becomes toxic to cells.
5. What are the potential signaling pathways affected by adlumidine?
While specific signaling pathways for adlumidine are not extensively documented, related alkaloids have been shown to influence key cellular processes involved in cancer progression. These include the NF-κB signaling pathway , which is crucial in inflammation and cell survival, and the apoptosis pathway , which governs programmed cell death.[13][14][15][16][17][18][19] Adlumidine may also affect cell cycle regulation .[20] Further research is needed to elucidate the precise mechanisms of adlumidine.
Troubleshooting Guides
Formulation Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low encapsulation efficiency of adlumidine in SLNs or liposomes. | Poor affinity of adlumidine for the lipid matrix or bilayer. | - Modify the lipid composition to enhance compatibility with adlumidine. - For SLNs, try different lipids with varying chain lengths. - For liposomes, adjust the phospholipid and cholesterol ratio. - Optimize the drug-to-lipid ratio during formulation. |
| Aggregation of nanoparticles (SLNs or liposomes) during storage. | Insufficient surface stabilization. | - Increase the concentration of the stabilizer (e.g., surfactant or PEGylated lipid). - Optimize the homogenization or sonication process to achieve a more uniform particle size distribution. - Evaluate the zeta potential; a value further from zero (e.g., > |30| mV) indicates better stability. |
| Inconsistent drug release from cyclodextrin complexes. | Incomplete or variable complex formation. | - Optimize the preparation method (e.g., kneading, co-precipitation, freeze-drying).[4] - Characterize the complex using techniques like DSC, XRD, and NMR to confirm inclusion.[3] - Ensure a consistent stoichiometry between adlumidine and the cyclodextrin. |
In Vitro Experiment Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in Caco-2 permeability (Papp) values. | Inconsistent Caco-2 cell monolayer integrity. | - Monitor the transepithelial electrical resistance (TEER) of the monolayers before each experiment to ensure they are within the acceptable range. - Standardize cell seeding density and culture time (typically 21 days).[21] - Check for cytotoxicity of the adlumidine formulation at the tested concentration. |
| Poor in vitro-in vivo correlation (IVIVC) for dissolution studies. | The in vitro dissolution method does not adequately mimic in vivo conditions. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the fasted and fed states of the small intestine. - For nanoformulations, use an appropriate separation technique (e.g., dialysis, centrifugation) to distinguish between dissolved drug and nanoparticles.[22][23][24][25] |
| High background noise or inconsistent results in the MTT assay. | Interference from the formulation components or improper assay execution. | - Run a blank control with the formulation vehicle to subtract any background absorbance. - Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. - Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. |
Experimental Protocols
Preparation of Adlumidine-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of adlumidine to β-cyclodextrin (e.g., 1:1).
-
Mixing: Accurately weigh the adlumidine and β-cyclodextrin. Place the β-cyclodextrin in a mortar and add a small amount of a water-methanol (1:1 v/v) solution to form a paste.
-
Kneading: Gradually add the adlumidine powder to the paste and knead for 60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.
-
Characterization: Characterize the formation of the inclusion complex using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
Preparation of Adlumidine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Lipid Phase Preparation: Melt the solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed adlumidine in the molten lipid.
-
Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer at a specified speed and time (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Cool the emulsion in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.
-
Characterization: Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[26] The encapsulation efficiency can be determined by separating the unencapsulated drug from the SLNs by ultracentrifugation and quantifying the drug in the supernatant using a validated HPLC method.
In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure barrier integrity.
-
Assay Procedure:
-
Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the adlumidine formulation (dissolved in HBSS) to the apical (AP) side of the Transwell®.
-
Add fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
-
Quantification: Analyze the concentration of adlumidine in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the drug in the apical chamber.
Visualizations
References
- 1. Capnoidine | C20H17NO6 | CID 120698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onlinepharmacytech.info [onlinepharmacytech.info]
- 4. oatext.com [oatext.com]
- 5. mdpi.com [mdpi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. jopcr.com [jopcr.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis-stimulating protein of p53-2 (ASPP2/53BP2L) is an E2F target gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
- 23. In vitro dissolution considerations associated with nano drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dissolution of an immediate release nanoparticle formulation using the NanoDis system [manufacturingchemist.com]
- 25. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Preventing Adlumidine precipitation in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Adlumidine stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Adlumidine and what are its general properties?
Adlumidine is a naturally occurring isoquinoline (B145761) alkaloid found in various plant species.[1] Like many isoquinoline alkaloids, it is a complex organic molecule with a heterocyclic ring structure.[2][3] Its chemical formula is C₂₀H₁₇NO₆, and it has a molecular weight of approximately 367.4 g/mol .[1]
Q2: What are the general solubility characteristics of Adlumidine?
While specific quantitative solubility data for Adlumidine is limited in publicly available literature, as an isoquinoline alkaloid, it is expected to have low solubility in water and higher solubility in organic solvents.[2] Generally, compounds of this class dissolve well in solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).
Q3: Which solvent is recommended for preparing Adlumidine stock solutions?
For initial solubilization and high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice for hydrophobic compounds like Adlumidine. Ethanol can also be a suitable solvent, though it may offer lower solubility compared to DMSO. The choice of solvent should always be guided by the specific requirements and constraints of the downstream experimental assay, particularly concerning potential solvent-induced toxicity to cells.[4][5]
Q4: What is the recommended storage procedure for Adlumidine stock solutions?
To ensure stability and prevent degradation, Adlumidine stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed vials to prevent solvent evaporation. It is also advisable to protect the solutions from light, as many alkaloid compounds can be light-sensitive. To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: My Adlumidine stock solution, prepared in DMSO, shows precipitation after storage at -20°C. Why is this happening and what can I do?
Precipitation of compounds from DMSO upon freezing is a common issue. DMSO solidifies at approximately 18.5°C, and as it freezes, the dissolved compound can be forced out of solution, leading to the formation of a precipitate. To resolve this, gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound before use. Always visually inspect the solution for any undissolved particles before making dilutions.
Troubleshooting Guide: Preventing Adlumidine Precipitation
This guide addresses common issues related to Adlumidine precipitation in stock solutions and during dilution into aqueous experimental media.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution During Storage | 1. Solvent Evaporation: The vial cap may not be properly sealed, leading to an increase in concentration. 2. Temperature Fluctuations: Frequent changes in temperature can reduce solubility. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. | 1. Ensure vials have tight-fitting caps (B75204) (e.g., with PTFE liners) to minimize evaporation. 2. Store at a consistent and appropriate temperature (-20°C or -80°C). 3. Aliquot the stock solution into single-use volumes. |
| Precipitation Upon Dilution into Aqueous Media | 1. Poor Aqueous Solubility: Adlumidine is inherently hydrophobic. A sudden shift from an organic solvent to an aqueous environment can cause it to "crash out" of solution. 2. High Final Concentration: The intended final concentration may exceed the solubility limit of Adlumidine in the aqueous medium. 3. Localized High Concentration: Adding a concentrated stock solution directly to the full volume of aqueous media can create localized areas of high concentration, triggering precipitation. | 1. Optimize Dilution Technique: Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. 2. Lower Final Concentration: If possible, reduce the final working concentration of Adlumidine in your experiment. 3. Serial Dilution: Perform a stepwise dilution. First, dilute the stock into a smaller volume of the aqueous medium, mix well, and then add this intermediate dilution to the final volume. |
| Cloudiness or Precipitate in Cell Culture Media | 1. Interaction with Media Components: Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. 2. pH of the Medium: The pH of the culture medium can influence the charge and solubility of the compound.[6] | 1. Test in Serum-Free vs. Serum-Containing Media: This can help determine if serum components are contributing to the precipitation. 2. Consider pH Adjustment (with caution): While adjusting the pH of your final solution might improve solubility, this must be done carefully to avoid negatively impacting your experimental system. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Adlumidine Stock Solution in DMSO
Materials:
-
Adlumidine powder (MW: 367.4 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 3.67 mg of Adlumidine powder and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube thoroughly for 1-2 minutes until the Adlumidine is completely dissolved. A clear solution should be obtained.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store at -20°C or -80°C.
Protocol 2: Dilution of Adlumidine Stock into Aqueous Medium for Cell-Based Assays
Materials:
-
10 mM Adlumidine stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous medium (e.g., PBS, cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM Adlumidine stock solution from the freezer and allow it to thaw completely at room temperature. Gently vortex to ensure any precipitate is redissolved.
-
Prepare Dilution Tube: Add the required volume of pre-warmed aqueous medium to a sterile tube.
-
Add Stock Solution: While gently vortexing or swirling the aqueous medium, add the required volume of the Adlumidine stock solution dropwise. For example, to prepare a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock.
-
Final Mixing: Cap the tube and invert it several times to ensure the final solution is homogeneous.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution of Adlumidine immediately to minimize the risk of precipitation over time.
Visualizations
Caption: A step-by-step workflow for troubleshooting Adlumidine precipitation.
Caption: A general experimental workflow for using Adlumidine in cell-based assays.
References
- 1. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of microenvironment pH of aluminum hydroxide adjuvant on the chemical stability of adsorbed antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Three-Dimensional Structure of Adlumidine: A Comparative Guide to Analytical Techniques
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For natural products like adlumidine, a phthalideisoquinoline alkaloid, this structural confirmation is critical for understanding its biological activity and for enabling synthetic efforts. While X-ray crystallography stands as the definitive method for elucidating the solid-state structure of a molecule, its application can be challenging. This guide provides a comparative overview of X-ray crystallography alongside other key analytical techniques used for the structural confirmation of adlumidine and related alkaloids.
Methodology Comparison: Unraveling the Molecular Architecture
The structural elucidation of a complex natural product like adlumidine typically involves a multi-pronged approach, integrating data from various analytical techniques. Each method provides unique and complementary information, leading to an unambiguous assignment of the molecule's connectivity, stereochemistry, and conformation.
1. Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.[3]
-
Sample Preparation: The primary challenge is to grow a high-quality single crystal of the compound. This is often achieved by slow evaporation of a saturated solution of the purified alkaloid in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are measured at various crystal orientations.
-
Structure Solution and Refinement: The diffraction data is processed to generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to yield the final, highly accurate structure. The absolute configuration of chiral centers can often be determined if a heavy atom is present in the structure or by using anomalous dispersion effects.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.
-
Sample Preparation: A small amount of the purified adlumidine is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is typically performed:
-
¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the entire molecular structure, including the relative stereochemistry of chiral centers.
-
-
Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra are analyzed to piece together the molecular fragments and establish the final structure.
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can offer clues about its structure.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions to gain further structural insights.
Data Presentation: A Comparative Overview
The following table summarizes the type of structural information obtained from each technique for a phthalideisoquinoline alkaloid like adlumidine.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Molecular Connectivity | Unambiguous determination of the covalent bond framework. | Determined through analysis of 2D correlation spectra. | Inferred from fragmentation patterns. |
| Relative Stereochemistry | Directly observed in the 3D crystal structure. | Deduced from coupling constants and NOE correlations. | Not directly determined. |
| Absolute Stereochemistry | Can be determined definitively. | Often requires comparison with known standards or computational methods. | Not directly determined. |
| Bond Lengths & Angles | High-precision measurements. | Not directly measured. | Not directly measured. |
| Molecular Conformation | Provides the solid-state conformation. | Provides information about the solution-state conformation. | Provides limited conformational information. |
| Molecular Formula | Inferred from the solved structure. | Inferred from ¹³C and ¹H counts. | Determined with high accuracy by HRMS. |
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for the structural elucidation of a natural product and the logical relationship between the data obtained from different analytical techniques.
References
A Comparative Guide to the Validation of a Novel UPLC-QToF-MS Method for Adlumidine Quantification
This guide provides a comprehensive validation of a newly developed Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS) method for the sensitive and accurate quantification of Adlumidine. The performance of this novel method is objectively compared against established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. All experimental data and protocols are presented to support the findings, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction to Adlumidine and Analytical Challenges
Adlumidine is an isoquinoline (B145761) alkaloid found in various plant species.[4] Like many alkaloids, it exhibits a range of biological activities, making it a compound of interest in pharmaceutical research.[4][5] The complex matrices of biological and botanical samples present significant challenges for accurate quantification. Existing analytical methods, such as HPLC-UV, often lack the sensitivity and selectivity required for trace-level analysis, while standard LC-MS/MS methods can be susceptible to matrix effects. This guide introduces a robust UPLC-QToF-MS method designed to overcome these limitations.
Methodology and Experimental Protocols
Detailed methodologies for the novel UPLC-QToF-MS method and the comparative HPLC-UV and LC-MS/MS methods are provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
A consistent sample preparation protocol was used for all analytical methods to ensure a fair comparison.
-
Matrix: Human Plasma
-
Protocol:
-
Spike 500 µL of human plasma with Adlumidine standard solutions and an internal standard (IS), Berberine.
-
Add 500 µL of 0.1 M phosphoric acid and vortex for 1 minute.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the respective mobile phase for analysis.
-
Novel Method: UPLC-QToF-MS
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QToF Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile (B52724)
-
-
Gradient Elution: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Data Acquisition: MSE mode (simultaneous acquisition of low and high collision energy data).
-
Mass Range: 50-1200 m/z.
-
Targeted Ion (Adlumidine): m/z 368.1447 [M+H]+.
-
Comparative Method 1: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II HPLC with Diode Array Detector.
-
Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) (40:60 v/v).[6]
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.[6]
Comparative Method 2: LC-MS/MS
-
Instrumentation: Shimadzu LCMS-8050 Triple Quadrupole Mass Spectrometer.[9]
-
Column: Phenomenex Kinetex C18 column (2.6 x 100 mm, 2.6 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Methanol with 0.1% Formic Acid
-
-
Gradient Elution: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Adlumidine: 368.1 > 192.1 (Quantifier), 368.1 > 177.1 (Qualifier).
-
Berberine (IS): 336.1 > 320.1.
-
Data Presentation: Method Validation and Comparison
The validation of the analytical methods was performed according to ICH guidelines, focusing on specificity, linearity, accuracy, precision, and sensitivity.[10][11]
Table 1: Linearity and Sensitivity Comparison
| Parameter | UPLC-QToF-MS (Novel Method) | LC-MS/MS | HPLC-UV |
| Linear Range (ng/mL) | 0.1 - 500 | 0.5 - 500 | 25 - 2000 |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9991 | > 0.9987 |
| LOD (ng/mL) | 0.03 | 0.15 | 8.0 |
| LOQ (ng/mL) | 0.1 | 0.5 | 25.0 |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Table 2: Accuracy and Precision Comparison
Accuracy is presented as the percent recovery, while precision is shown as the relative standard deviation (%RSD) for replicate analyses (n=6) at three quality control (QC) concentrations.
| QC Level (ng/mL) | Parameter | UPLC-QToF-MS (Novel Method) | LC-MS/MS | HPLC-UV |
| Low QC (0.3 ng/mL) | Accuracy (%) | 98.7% | 96.5% | N/A |
| Precision (%RSD) | 2.8% | 4.5% | N/A | |
| Mid QC (50 ng/mL) | Accuracy (%) | 101.2% | 99.8% | 97.9% |
| Precision (%RSD) | 1.9% | 2.4% | 3.8% | |
| High QC (400 ng/mL) | Accuracy (%) | 99.5% | 102.1% | 103.5% |
| Precision (%RSD) | 1.5% | 2.1% | 3.1% |
Visualizations: Workflows and Pathways
Analytical Method Validation Workflow
The following diagram illustrates the structured workflow employed for the validation of the new UPLC-QToF-MS method, ensuring compliance with regulatory standards.[1]
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Adlumidine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Adlumidine, an isoquinoline (B145761) alkaloid found in various Corydalis species, has garnered interest for its potential pharmacological activities. This guide provides a cross-validation of three common analytical techniques for the quantification of Adlumidine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
Performance Comparison of Quantification Methods
The choice of an analytical method for Adlumidine quantification depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of alkaloids, providing a framework for selecting the most appropriate technique for Adlumidine quantification.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999[1] | ≥ 0.9970 | >0.999[2] |
| Limit of Detection (LOD) | 31.0 ng/mL[3] | < 1 µg/L | 0.0548 mg/L[4] |
| Limit of Quantification (LOQ) | 91.9 ng/mL[3] | 0.09 - 0.2 µg/L | 0.1659 mg/L[4] |
| Accuracy (% Recovery) | 93.5–108.0%[3] | 87 - 97% | 99.40-104.10%[2] |
| Precision (%RSD) | < 3.0%[3] | < 12% | < 0.08%[2] |
| Selectivity | Moderate to High | Very High | Low |
| Cost | Moderate | High | Low |
| Throughput | High | High | Moderate |
Experimental Workflows
The general workflow for the quantification of Adlumidine from a plant matrix involves sample preparation, chromatographic separation (for HPLC and LC-MS/MS), and detection.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantitative analysis. Below are representative protocols for each of the discussed techniques, based on established methods for similar alkaloids.
Sample Preparation and Extraction
A common procedure for the extraction of alkaloids from plant material, such as Corydalis species, is as follows:
-
Drying and Pulverization : The plant material is dried at a controlled temperature and then ground into a fine powder to increase the surface area for extraction.
-
Extraction : The powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often with the aid of ultrasonication or reflux to enhance extraction efficiency. The pH of the extraction solvent may be adjusted to optimize the recovery of alkaloids.
-
Purification : The resulting crude extract is filtered or centrifuged to remove solid plant debris. For cleaner samples, especially for LC-MS/MS analysis, a solid-phase extraction (SPE) step may be employed to remove interfering matrix components.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a balance of selectivity, sensitivity, and cost-effectiveness for the quantification of Adlumidine.
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[1] The pH of the mobile phase may be adjusted to optimize the peak shape of the alkaloids.
-
Flow Rate : Typically around 1.0 mL/min.[3]
-
Detection Wavelength : The UV detector is set at the maximum absorption wavelength (λmax) of Adlumidine, which would be determined by scanning a standard solution. For similar isoquinoline alkaloids, detection is often performed in the range of 210-280 nm.[3]
-
Quantification : A calibration curve is constructed by injecting standard solutions of Adlumidine at different concentrations and plotting the peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
-
LC System : A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically employed for alkaloids.
-
Chromatographic Conditions : Similar to HPLC-UV, a reversed-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent is used.
-
Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of Adlumidine) and one or more product ions (fragments of Adlumidine) for highly selective detection and quantification.
-
Quantification : A calibration curve is generated using standard solutions of Adlumidine, and an internal standard is often used to correct for matrix effects and variations in instrument response.
UV-Visible Spectrophotometry
This is a simpler and more accessible method, but it is less selective and may be prone to interference from other compounds in the extract that absorb at the same wavelength.
-
Spectrophotometer : A double-beam UV-Vis spectrophotometer.
-
Solvent : A suitable solvent that dissolves Adlumidine and is transparent in the UV-Vis region (e.g., methanol or ethanol).
-
Procedure :
-
Determine the λmax of a standard solution of Adlumidine by scanning across a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of Adlumidine at different known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of Adlumidine from the calibration curve.
-
Conclusion
The selection of a quantification method for Adlumidine should be guided by the specific research question and the available resources. For routine quality control of relatively pure samples, UV-Vis spectrophotometry can be a cost-effective option, provided its lack of selectivity is addressed. HPLC-UV offers a robust and reliable method with good sensitivity and selectivity for a wide range of applications, including the analysis of plant extracts. For studies requiring the highest sensitivity and selectivity, such as the analysis of Adlumidine in complex biological matrices or at trace levels, LC-MS/MS is the superior technique. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the obtained quantitative data for any of these methods.
References
- 1. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
A Comparative Analysis of Adlumidine and Bicuculline Activity at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological activity of Adlumidine and the well-characterized GABA-A receptor antagonist, Bicuculline (B1666979). While Bicuculline is a widely studied tool compound with extensive supporting data, information on the specific activity of Adlumidine at the GABA-A receptor remains limited. This document summarizes the available data, highlights the current knowledge gaps, and provides detailed experimental protocols for assays relevant to the characterization of these compounds.
Introduction to Adlumidine and Bicuculline
Adlumidine and Bicuculline are both phthalideisoquinoline alkaloids, a class of natural products known for their diverse biological activities. Bicuculline, isolated from plants of the Dicentra and Corydalis genera, is a potent competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This antagonistic activity leads to a disinhibition of neuronal circuits, making Bicuculline a powerful convulsant and a valuable tool for studying epilepsy and GABAergic neurotransmission.[3][4]
Adlumidine is also found in various Corydalis species and Adlumia fungosa.[1][5] Structurally similar to Bicuculline, its pharmacological profile, particularly its interaction with the GABA-A receptor, is not well-documented in publicly available literature. This guide aims to present a side-by-side comparison based on existing data and to provide the necessary methodological framework for future investigations into Adlumidine's activity.
Comparative Pharmacological Data
| Compound | Target | Assay Type | IC50 | Reference |
| Bicuculline | GABA-A Receptor | Competitive Antagonism | 2 µM | [4][6] |
| Adlumidine | GABA-A Receptor | Not Available | Not Available |
Note: The absence of data for Adlumidine highlights a significant gap in the pharmacological understanding of this natural product. Further research is warranted to determine its activity at the GABA-A receptor and other potential molecular targets.
Mechanism of Action at the GABA-A Receptor
Bicuculline acts as a competitive antagonist at the GABA-A receptor.[2] This means it binds to the same site as the endogenous ligand, GABA, but does not activate the receptor. By occupying the binding site, it prevents GABA from binding and eliciting its inhibitory effect, which is the opening of a chloride ion channel leading to hyperpolarization of the neuron.
The mechanism of action for Adlumidine at the GABA-A receptor has not been experimentally determined. Given its structural similarity to Bicuculline, it is plausible that Adlumidine may also act as a competitive antagonist. However, other modes of action, such as non-competitive antagonism or allosteric modulation, cannot be ruled out without experimental evidence.
Signaling Pathway and Experimental Workflow
To facilitate further research into the comparative activities of Adlumidine and Bicuculline, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for characterizing GABA-A receptor antagonists.
Caption: GABAergic signaling pathway and points of action for Bicuculline and potentially Adlumidine.
Caption: Experimental workflow for characterizing GABA-A receptor antagonists.
Experimental Protocols
Radioligand Binding Assay for Competitive Antagonists at the GABA-A Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., Adlumidine) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]muscimol or [³H]GABA) from the GABA-A receptor.
Materials:
-
Membrane Preparation: Synaptic membranes prepared from rat brain tissue or from cells expressing recombinant GABA-A receptors.
-
Radioligand: [³H]muscimol or [³H]GABA.
-
Non-specific binding control: High concentration of unlabeled GABA.
-
Test Compound: Adlumidine or Bicuculline at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the GABA-A receptors.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of unlabeled GABA).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording of GABA-A Receptor Activity
This protocol describes the use of two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing GABA-A receptors to characterize the antagonistic activity of a test compound.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for GABA-A receptor subunits.
-
Recording solution (e.g., ND96).
-
GABA solution.
-
Test compound (Adlumidine or Bicuculline) solutions.
-
Two-electrode voltage clamp setup.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a solution containing a known concentration of GABA to elicit an inward chloride current.
-
Antagonist Application: Co-apply the test compound with GABA and measure the change in the GABA-evoked current. To determine the IC50, apply a range of concentrations of the test compound in the presence of a fixed concentration of GABA.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50. To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the shift in the GABA dose-response curve in the presence of different concentrations of the antagonist.
Conclusion and Future Directions
While Bicuculline is a well-established competitive antagonist of the GABA-A receptor with a known potency, the activity of Adlumidine at this receptor remains uncharacterized. The structural similarity between the two compounds suggests that Adlumidine may also interact with the GABA-A receptor, but experimental validation is crucial. The protocols provided in this guide offer a clear path for future research to elucidate the pharmacological profile of Adlumidine. Determining its IC50 and mechanism of action at the GABA-A receptor will be a critical first step in understanding its potential neuropharmacological effects and will provide valuable data for the broader field of natural product drug discovery.
References
- 1. Bicuculline | C20H17NO6 | CID 10237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-Bicuculline | GABAA receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Efficacy Analysis of Adlumidine and Other Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Adlumidine and other prominent isoquinoline (B145761) alkaloids. Due to the limited availability of experimental data for Adlumidine, this document focuses on a detailed comparison of well-researched alkaloids from the same class, namely Berberine (B55584), Sanguinarine, Bicuculline (B1666979), and Hydrastine. The objective is to offer a comprehensive analysis of their mechanisms of action, therapeutic potentials, and supporting experimental findings to inform future research and drug development endeavors, particularly in contextualizing the potential of lesser-studied alkaloids like Adlumidine.
Introduction to Adlumidine and Other Isoquinoline Alkaloids
Comparative Efficacy and Mechanism of Action
The therapeutic efficacy of these alkaloids is intrinsically linked to their unique mechanisms of action. Below is a comparative summary of their primary pharmacological targets and therapeutic indications.
Table 1: Comparative Overview of Investigated Isoquinoline Alkaloids
| Alkaloid | Primary Mechanism of Action | Key Therapeutic Applications (Investigational/Established) |
| Adlumidine | Not well-characterized | Antifungal activity has been suggested, but further studies are needed.[2] |
| Berberine | Multi-target; primarily activates AMP-activated protein kinase (AMPK).[13][14] | Metabolic diseases (Type 2 diabetes, dyslipidemia), anti-inflammatory, antimicrobial, anticancer.[15][16][17] |
| Sanguinarine | Interacts with multiple signaling pathways, including NF-κB, STAT3, and induces reactive oxygen species (ROS).[9][18] | Anticancer, antimicrobial, anti-inflammatory.[9][18][19] |
| Bicuculline | Competitive antagonist of the GABAA receptor.[8][20][21] | Primarily used as a research tool to study the GABAergic system and induce experimental seizures.[8][22] |
| Hydrastine | Competitive antagonist of the GABAA receptor; may also interact with calcium channels.[10][23] | Investigated for its effects on the central nervous system and smooth muscle.[23][24] |
Quantitative Data Summary
The following tables summarize key quantitative data from experimental studies, providing a basis for comparing the potency and efficacy of these alkaloids.
Table 2: In Vitro Efficacy Data
| Alkaloid | Assay | Cell Line/Target | IC50 / EC50 / MIC | Reference |
| Berberine | Glucose uptake | L6 myotubes | ~5 µM | [13] |
| Anti-adipogenic activity | 3T3-L1 preadipocytes | Not specified | [13] | |
| Sanguinarine | Antimicrobial activity (MIC) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12-6.25 µg/ml | [19][25] |
| Antifungal activity (MIC) | Candida albicans | 112.8–150.5 μM | [26] | |
| Cytotoxicity (IC50) | Human colorectal adenocarcinoma (Caco-2) | Not specified | [9] | |
| Bicuculline | GABAA receptor antagonism (IC50) | Recombinant GABAA receptors | 2 µM | [8] |
| (+)-Hydrastine | GABAA receptor antagonism (IC50) | Rat brain membranes ([3H]-muscimol binding) | 2.37 µM | [10] |
| GABAA receptor antagonism (IC50) | Rat brain membranes ([3H]-diazepam binding) | 0.4 µM | [10] |
Table 3: In Vivo Efficacy Data
| Alkaloid | Animal Model | Condition | Dosage | Key Finding | Reference |
| Berberine | db/db mice | Type 2 Diabetes | 100 mg/kg/day | Significant reduction in blood glucose levels | [13] |
| Sanguinarine | Murine model | Candidiasis (C. albicans) | 1.5 and 2.5 mg/kg/d | Significantly improved survival and reduced fungal burden | [26] |
| (+)-Hydrastine | Mice | Convulsant activity | CD50 0.16 mg/kg (i.v.) | Twice as potent as bicuculline | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
4.1. GABAA Receptor Binding Assay (for Bicuculline and Hydrastine)
-
Objective: To determine the binding affinity of the alkaloids to the GABAA receptor.
-
Methodology:
-
Rat brain membranes are prepared and incubated with a radiolabeled ligand (e.g., [3H]-muscimol for the agonist site or [3H]-diazepam for the benzodiazepine (B76468) site).
-
Increasing concentrations of the test alkaloid (Bicuculline or Hydrastine) are added to displace the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
-
The IC50 value (the concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand) is calculated from concentration-response curves.[10]
-
4.2. Minimum Inhibitory Concentration (MIC) Assay (for Sanguinarine)
-
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
A serial dilution of the test alkaloid (Sanguinarine) is prepared in a liquid growth medium in a multi-well plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., MRSA or Candida albicans).
-
Positive (microorganism with no drug) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the alkaloid at which there is no visible growth (turbidity).[19][26]
-
4.3. AMPK Activation Assay (for Berberine)
-
Objective: To assess the ability of Berberine to activate AMP-activated protein kinase (AMPK).
-
Methodology:
-
A suitable cell line (e.g., L6 myotubes or H9c2 cardiomyocytes) is cultured.
-
Cells are treated with various concentrations of Berberine for a specified time.
-
Cell lysates are prepared.
-
The levels of phosphorylated AMPK (p-AMPK) and total AMPK are determined by Western blotting using specific antibodies.
-
The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.[13]
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological activities of these alkaloids.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant-based Isoquinoline Alkaloids: A Chemical and Pharmacological Profile of Some Important Leads - ProQuest [proquest.com]
- 5. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Isoquinoline Alkaloids Chemistry and Pharmacology - Maurice Shamma - Google Books [books.google.com.sg]
- 8. Bicuculline - Wikipedia [en.wikipedia.org]
- 9. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Berberine: Mechanisms of Action & Clinical Use as an Antidiabetic Agent - NDNR - Naturopathic Doctor News and Review [ndnr.com]
- 16. Efficacy and safety of berberine on the components of metabolic syndrome: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. Advantages of an antagonist: bicuculline and other GABA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effectiveness of bicuculline as an antagonist of GABA and visually evoked inhibition in the cat's striate cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biosynth.com [biosynth.com]
- 24. bioaustralis.com [bioaustralis.com]
- 25. researchgate.net [researchgate.net]
- 26. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Adlumidine Effects: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant lack of specific experimental data on the in vitro and in vivo effects of Adlumidine. Despite its identification as a natural isoquinoline (B145761) alkaloid found in plant species such as Corydalis decumbens and Corydalis taliensis, there are currently no published studies detailing its specific pharmacological activities, mechanism of action, or providing quantitative data that would allow for a direct in vitro and in vivo correlation of its effects.
Therefore, this guide will provide a broader context by summarizing the known biological activities of the plant extracts in which Adlumidine is found and the general pharmacological properties of the larger class of isoquinoline alkaloids. This information may offer potential insights into the possible, yet unproven, effects of Adlumidine.
General Pharmacological Context: Corydalis Species and Isoquinoline Alkaloids
Adlumidine is a constituent of plants from the Corydalis genus, which have a history of use in traditional medicine for a variety of ailments, including pain, inflammation, and neurological conditions.[1][2] The therapeutic effects of Corydalis extracts are attributed to their rich and diverse alkaloid content.[3][4]
Known Biological Activities of Corydalis Extracts:
-
Neurological Effects: Alkaloids isolated from Corydalis decumbens have been shown to modulate neuronal excitability.[5] Some compounds from this genus have demonstrated the ability to inhibit spontaneous Ca2+ oscillations in primary neocortical neuron cultures, suggesting a potential mechanism for neurological activity.[5]
-
Anti-inflammatory Activity: New alkaloids identified in Corydalis decumbens have exhibited in vitro anti-inflammatory effects by inhibiting the release of β-glucuronidase from polymorphonuclear leukocytes.[6]
-
Cardiovascular Effects: Certain alkaloids from Corydalis species have been investigated for their potential to prevent ischemia/reperfusion injury in myocardial and cerebral tissues.[3] The proposed mechanisms include suppression of apoptosis, inflammation, and oxidative stress.[3]
-
Gastrointestinal Effects: Alkaloids from Corydalis have been associated with the protection of the gastric mucosa, improvement in wound healing, and modulation of nitric oxide production in the context of gastric ulcers.[3]
General Pharmacological Properties of Isoquinoline Alkaloids:
Isoquinoline alkaloids, the class of compounds to which Adlumidine belongs, are known for a wide range of biological activities.[7][8]
-
Dopamine (B1211576) Receptor Antagonism: Some tetrahydroisoquinolines have been shown to act as dopamine antagonists in radioreceptor assays, in cell culture, and in vivo.[9] They can reverse the inhibitory effect of dopamine on prolactin secretion.[9]
-
Antiviral Activity: Isoquinoline alkaloids have been investigated for their potential to interfere with viral replication through various mechanisms, including the modulation of cellular signaling pathways like NF-κB and MAPK/ERK.[7]
-
Neuroprotective Effects: This class of alkaloids has been studied for its potential to offer protection against nerve injury and neurodegenerative diseases through various mechanisms, including anti-inflammatory and antioxidant effects.[8]
Experimental Protocols: General Methodologies
Due to the absence of specific studies on Adlumidine, detailed experimental protocols for its investigation are not available. However, based on the research conducted on related alkaloids and plant extracts, the following general methodologies are commonly employed:
In Vitro Assays:
-
Cell Viability Assays: To assess the cytotoxic or protective effects of a compound on different cell lines. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the resazurin (B115843) assay.
-
Enzyme Inhibition Assays: To determine the effect of a compound on the activity of specific enzymes. This involves incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the product formation.
-
Receptor Binding Assays: To investigate the affinity of a compound for specific cellular receptors. This is often done using radiolabeled ligands that compete with the test compound for binding to the receptor.
-
Measurement of Intracellular Signaling Molecules: To understand the effect of a compound on signaling pathways. This can involve measuring changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+), or the phosphorylation status of signaling proteins using techniques like Western blotting or ELISA.
-
Anti-inflammatory Assays: To evaluate the potential of a compound to reduce inflammation. This can include measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or the activity of inflammatory enzymes (e.g., cyclooxygenases) in cell cultures.
In Vivo Studies:
-
Animal Models of Disease: To evaluate the therapeutic efficacy of a compound in a living organism. The choice of animal model depends on the disease being studied (e.g., models of pain, inflammation, or neurodegeneration).
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model. This typically involves administering the compound and then measuring its concentration in blood and various tissues over time.
-
Behavioral Tests: To assess the effect of a compound on the behavior of an animal. These tests can be used to evaluate analgesic, anxiolytic, or antidepressant effects, among others.
-
Histopathological Analysis: To examine the effect of a compound on tissue morphology. This involves collecting tissues from treated and untreated animals, sectioning and staining them, and examining them under a microscope.
Visualization of General Concepts
While specific signaling pathways for Adlumidine cannot be depicted, the following diagrams illustrate general concepts relevant to the study of natural products and the correlation of their in vitro and in vivo effects.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).
References
- 1. findyourfeelz.com [findyourfeelz.com]
- 2. gaiaherbs.com [gaiaherbs.com]
- 3. herbalreality.com [herbalreality.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids from Corydalis decumbens modulate neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adlumidine Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Adlumidine, a promising phthalideisoquinoline alkaloid, from its natural sources is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.
Adlumidine is primarily found in plants of the Fumaria and Corydalis genera, and its isolation is often a precursor to pharmacological studies and drug development. The choice of extraction method can significantly impact the yield, purity, and overall efficiency of the process. This comparison covers traditional and modern techniques, offering insights into their respective advantages and limitations.
Comparative Analysis of Extraction Techniques
The following table summarizes the quantitative data available for different Adlumidine extraction methods. It is important to note that a direct comparative study with standardized parameters for Adlumidine across all techniques is not extensively documented in the literature. The data presented here is compiled from various studies on Adlumidine-containing plants and related alkaloids.
| Extraction Technique | Typical Yield of Total Alkaloids | Adlumidine Purity (% in extract) | Solvent Consumption | Extraction Time | Key Advantages | Key Disadvantages |
| Maceration | Low to Moderate | Variable | High | 24 - 72 hours | Simple, low initial cost | Time-consuming, large solvent volume, potentially lower yield |
| Soxhlet Extraction | Moderate to High[1] | Variable | High | 8 - 24 hours | Continuous extraction, higher yield than maceration | Time-consuming, potential thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | Moderate to High | Potentially Higher | Low to Moderate | 15 - 60 minutes | Fast, reduced solvent use, improved efficiency | Requires specialized equipment, potential for localized heating |
| Microwave-Assisted Extraction (MAE) | High[2] | Potentially Higher | Low | 5 - 30 minutes | Very fast, low solvent use, high efficiency[2] | Requires specialized equipment, potential for thermal degradation if not optimized |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction processes. Below are representative protocols for the key techniques discussed.
Maceration Protocol
Maceration is a simple and widely used method for alkaloid extraction.
-
Sample Preparation: Air-dry the aerial parts of the plant material (e.g., Fumaria vaillantii) and grind them into a fine powder.
-
Extraction: Soak 30 g of the powdered plant material in a mixture of ethanol (B145695) and water (80:20 v/v) at room temperature.[3] The process is typically carried out over 24 to 72 hours with occasional agitation.
-
Filtration: After the extraction period, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction provides a more exhaustive extraction compared to maceration.
-
Sample Preparation: Prepare the dried and powdered plant material as described for maceration.
-
Extraction: Place the powdered material (e.g., 1 kg of Fumaria gaillardotii) in a thimble and extract with ethanol in a Soxhlet apparatus until the solvent running through the thimble is colorless.[4]
-
Concentration: Concentrate the resulting extract under vacuum at a temperature below 50°C to yield a viscous mass.[4]
-
Acid-Base Partitioning (Purification):
-
Dissolve the crude extract in an acidic solution (e.g., 5% HCl) and filter.
-
Wash the acidic solution with a non-polar solvent (e.g., chloroform) to remove neutral and weakly basic compounds.
-
Make the aqueous layer alkaline (pH 9-10) with ammonia (B1221849) solution.
-
Extract the liberated alkaloids with an organic solvent (e.g., chloroform (B151607) or ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the purified total alkaloid extract.
-
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to enhance the extraction process.
-
Sample Preparation: Use dried and powdered plant material.
-
Extraction: Mix the plant powder with a suitable solvent (e.g., 70% methanol (B129727) for Corydalis species) in a flask.[5] Place the flask in an ultrasonic bath or use a probe sonicator.
-
Sonication: Apply ultrasonic waves for a specified duration (e.g., 15-60 minutes) at a controlled temperature.
-
Filtration and Concentration: Filter the mixture and concentrate the extract as described in the previous methods.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to rapidly heat the solvent and plant material, accelerating extraction.
-
Sample Preparation: Prepare the plant material as in the other methods.
-
Extraction: Place the powdered plant material and a suitable solvent in a microwave-safe extraction vessel.
-
Irradiation: Irradiate the mixture in a microwave extractor for a short period (e.g., 5-30 minutes) at a controlled power and temperature.
-
Filtration and Concentration: After extraction, cool the vessel, filter the contents, and concentrate the extract.
Visualization of Experimental Workflows
To further clarify the extraction and purification processes, the following diagrams illustrate the typical workflows.
Caption: General workflows for different Adlumidine extraction techniques.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. sciforum.net [sciforum.net]
- 3. Anti-proliferative activity of Fumaria vaillantii extracts on different cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of structurally diverse alkaloids in Corydalis species by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Adlumidine Research: A Comparative Analysis of Cholinesterase Inhibition
A comprehensive review of published literature reveals a scarcity of reproducible data on the biological activities of Adlumidine, a key isoquinoline (B145761) alkaloid. While its presence in various Corydalis species is well-documented, quantitative experimental findings, particularly concerning its therapeutic potential, remain limited, hindering a thorough assessment of the reproducibility of its bioactivity.
This guide focuses on the available quantitative data for Adlumidine's inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. A singular study by Orhan et al. (2023) provides specific IC50 values for (-)-Adlumidine, offering a foundational dataset for its potential neuroprotective role. However, the absence of corroborating or conflicting data from independent research groups makes a direct comparison of reproducibility impossible at this time.
Cholinesterase Inhibitory Activity of (-)-Adlumidine
The following table summarizes the quantitative data from the sole identified study that investigated the cholinesterase inhibitory activity of (-)-Adlumidine.
| Compound | Enzyme | IC50 (µg/mL) | IC50 (µM) | Reference |
| (-)-Adlumidine | Acetylcholinesterase (AChE) | > 200 | > 544.2 | Orhan et al., 2023 |
| (-)-Adlumidine | Butyrylcholinesterase (BChE) | > 200 | > 544.2 | Orhan et al., 2023 |
| Galanthamine (Reference) | Acetylcholinesterase (AChE) | 0.74 ± 0.01 | 2.57 ± 0.03 | Orhan et al., 2023 |
| Galanthamine (Reference) | Butyrylcholinesterase (BChE) | 49.52 ± 1.33 | 172.3 ± 4.63 | Orhan et al., 2023 |
Note: An IC50 value greater than 200 µg/mL indicates that (-)-Adlumidine exhibited weak or no inhibitory activity against either acetylcholinesterase or butyrylcholinesterase under the experimental conditions used in this study.
Experimental Protocols
To facilitate future reproducibility studies, the detailed methodology employed by Orhan et al. (2023) for the cholinesterase inhibition assay is outlined below.
Enzyme Inhibition Assay (Ellman's Method):
-
Enzymes: Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum were used.
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine (B1199683) chloride (BTCI) for BChE were used as substrates.
-
Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) was used as the chromogenic reagent.
-
Procedure:
-
A solution containing the enzyme, DTNB, and the test compound (or reference standard) in a buffer was pre-incubated.
-
The reaction was initiated by the addition of the respective substrate (ATCI or BTCI).
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product was measured spectrophotometrically at a specific wavelength over time.
-
The rate of reaction was calculated, and the percentage of enzyme inhibition by the test compound was determined by comparing the reaction rate with that of a control (without the inhibitor).
-
IC50 values, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, were calculated from the dose-response curves.
-
Visualizing the Research Workflow and Potential Mechanisms
The following diagrams illustrate the experimental workflow for assessing cholinesterase inhibition and a hypothetical signaling pathway that could be modulated by cholinesterase inhibitors like Adlumidine in the context of neuroprotection.
Caption: Experimental workflow for cholinesterase inhibition assay.
Caption: Hypothetical neuroprotective signaling pathway of Adlumidine.
Conclusion
The current body of published research provides insufficient data to conduct a robust comparison of the reproducibility of Adlumidine's biological activities. The single study reporting on its cholinesterase inhibitory effects shows weak to no activity. To establish a reliable scientific consensus on the therapeutic potential of Adlumidine, further independent studies employing standardized methodologies are critically needed. This will not only validate the initial findings but also build a more comprehensive and reproducible understanding of this natural compound's pharmacological profile. Researchers are encouraged to publish both positive and negative findings to contribute to a more complete and unbiased scientific record.
Independent Verification of Adlumidine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adlumidine's performance as a potential acetylcholinesterase inhibitor against other isoquinoline (B145761) alkaloids. The information is based on available scientific literature and is intended to support further research and development efforts.
Unveiling the Action of Adlumidine: Inhibition of Acetylcholinesterase
Recent studies have identified Adlumidine as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1] Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and its inhibition leads to increased acetylcholine levels in the synaptic cleft. This mechanism is a well-established therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.
The Cholinergic Signaling Pathway and Adlumidine's Point of Intervention
The following diagram illustrates the normal cholinergic signaling pathway and the proposed mechanism of action for Adlumidine.
Caption: Adlumidine inhibits acetylcholinesterase (AChE), preventing the breakdown of acetylcholine (ACh).
Comparative Analysis of Acetylcholinesterase Inhibition
A study evaluating thirty-four isoquinoline alkaloids provides a basis for comparing the acetylcholinesterase inhibitory activity of Adlumidine with its structural analogs.[1] While the precise IC50 value for Adlumidine from this study requires access to the full-text publication, the available information allows for a structured comparison.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isoquinoline Alkaloids
| Compound | Type | IC50 (µM) for AChE |
| (-)-Adlumidine | Phthalideisoquinoline | Data Pending |
| Berberine | Protoberberine | Data Pending |
| Palmatine | Protoberberine | Data Pending |
| (-)-Sinactine | Protoberberine | Data Pending |
| Dehydrocavidine | Protoberberine | Data Pending |
| β-Allocryptopine | Protopine | Data Pending |
| (+)-Bicuculline | Phthalideisoquinoline | Data Pending |
| (-)-Bicuculline | Phthalideisoquinoline | Data Pending |
| (+)-Bulbocapnine | Aporphine | Data Pending |
| (-)-Canadine | Protoberberine | Data Pending |
| (±)-Chelidimerine | Benzophenanthridine | Data Pending |
| Corydaldine | Simple Isoquinoline | Data Pending |
| (±)-Corydalidzine | Protoberberine | Data Pending |
| (-)-Corydalmine | Protoberberine | Data Pending |
| (+)-Cularicine | Cularine | Data Pending |
| (+)-Fumariline | Spirobenzylisoquinoline | Data Pending |
| (-)-Fumarophycine | Phthalideisoquinoline | Data Pending |
| (-)-Norjuziphine | Aporphine | Data Pending |
| (-)-Ophiocarpine-N-oxide | Protoberberine | Data Pending |
| (+)-Scoulerine | Protoberberine | Data Pending |
| (-)-Stylopine | Protoberberine | Data Pending |
| Galanthamine (Reference) | Known Value |
Note: The IC50 values are pending retrieval from the full-text publication of "Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids – Berberine as the Lead Compound".
Experimental Protocols
The verification of Adlumidine's acetylcholinesterase inhibitory activity would typically follow a well-established protocol, such as Ellman's method.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (Adlumidine and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Workflow:
Caption: Workflow for a typical acetylcholinesterase inhibition assay.
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Add the test compound (Adlumidine or alternatives) at various concentrations to the respective wells. A control well should contain the solvent vehicle instead of the test compound.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, ATCI.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.
-
The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Logical Comparison of Adlumidine with Alternatives
The isoquinoline alkaloids represent a diverse group of natural products with varying potencies as acetylcholinesterase inhibitors. A logical comparison can be made based on their structural class and inhibitory activity.
Caption: Logical comparison of isoquinoline alkaloids as AChE inhibitors.
This guide provides a framework for the independent verification of Adlumidine's mechanism of action. The key to a definitive comparison lies in obtaining the specific experimental data for Adlumidine and its analogs. Researchers are encouraged to consult the primary literature for detailed quantitative results.
References
A Comparative Guide to the Metabolic Stability of Adlumidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the metabolic stability of the benzylisoquinoline alkaloid Adlumidine and its hypothetical derivatives. Due to the limited availability of public experimental data on the metabolic fate of Adlumidine, this document serves as a template, outlining standardized experimental protocols, data presentation formats, and potential metabolic pathways based on related compounds.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2][3] It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][3][4] Compounds with high metabolic stability tend to have longer half-lives and greater exposure, while those with low stability are rapidly cleared from the body.[3] In vitro assays, such as those using human liver microsomes (HLM), are essential tools for predicting the in vivo metabolic clearance of drug candidates.[5][6][7]
Adlumidine is a phthalideisoquinoline alkaloid found in various Corydalis species.[8] Like other benzylisoquinoline alkaloids, its complex structure, featuring a piperidine (B6355638) ring, suggests multiple potential sites for metabolic modification.[1][9] Understanding the metabolic liabilities of Adlumidine is crucial for the design of derivatives with improved pharmacokinetic properties.
Experimental Protocols
The following is a detailed protocol for an in vitro metabolic stability assay using human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Adlumidine and its derivatives.
Materials:
-
Test compounds (Adlumidine and derivatives)
-
Human Liver Microsomes (HLM), pooled from multiple donors
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of HLM in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and the test compound.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation mixture should contain the test compound at a low concentration (e.g., 1 µM) and a specific concentration of HLM (e.g., 0.5 mg/mL).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))
-
Hypothetical Comparative Data
The following table presents hypothetical metabolic stability data for Adlumidine and two illustrative derivatives. This data is for demonstrative purposes only and should be replaced with experimentally determined values.
| Compound ID | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Adlumidine | [Structure of Adlumidine] | 25 | 27.7 |
| Derivative A | [Structure with modification at the N-methyl group] | 45 | 15.4 |
| Derivative B | [Structure with modification on the aromatic ring] | > 60 | < 11.5 |
Note: The structures for the derivatives are hypothetical and would need to be defined in a real study.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic engineering in isoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering for the production of plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. (6S)-6-((5S)-5,6,7,8-Tetrahydro-6-methyl-1,3-dioxolo(4,5-g)isoquinolin-5-yl)furo(3,4-e)-1,3-benzodioxol-8(6H)-one | C20H17NO6 | CID 120734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Adlumidine: A Comparative Analysis Remains Elusive Due to Undefined Biological Targets
Despite interest in the biological activity of Adlumidine, a naturally occurring alkaloid, a comprehensive comparative analysis of its performance against known inhibitors or activators is currently not feasible. The primary obstacle is the lack of publicly available scientific literature detailing its specific molecular targets.
Researchers, scientists, and drug development professionals seeking to benchmark Adlumidine's activity will find a significant gap in the existing knowledge base. While the compound has been isolated and its chemical structure is well-defined, its precise mechanism of action at the molecular level remains uncharacterized. Without an identified biological target, such as a specific enzyme or receptor, it is impossible to select appropriate known inhibitors or activators for a direct comparative study.
This absence of a defined target prevents the generation of meaningful comparative data, including quantitative metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, which are essential for benchmarking. Consequently, the creation of structured data tables and detailed experimental protocols for such a comparison is not possible at this time.
Further research is required to elucidate the specific signaling pathways and molecular entities that Adlumidine interacts with. The following conceptual workflow outlines the necessary steps for future research that would enable a comprehensive comparative analysis.
Figure 1. Conceptual workflow for future Adlumidine research.
Once a specific biological target for Adlumidine is identified and validated, it will be possible to conduct the necessary experiments to benchmark its activity against other compounds. This would involve developing and optimizing an appropriate bioassay for the target, followed by a comparative screening of Adlumidine and known inhibitors or activators. The resulting data would then allow for a thorough and objective comparison, which is currently unavailable. Researchers are encouraged to focus their efforts on this initial target identification phase to unlock the potential for a comprehensive evaluation of Adlumidine's pharmacological profile.
Safety Operating Guide
Navigating the Disposal of Adlumidine: A Guide for Laboratory Professionals
Absence of specific regulatory guidance on the disposal of Adlumidine necessitates a cautious and compliant approach based on established principles of chemical waste management. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility by adhering to general best practices for hazardous chemical disposal.
Personal Protective Equipment and Handling
When handling Adlumidine, appropriate personal protective equipment (PPE) is essential to minimize exposure. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the substance should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of any dust or aerosols.
Segregation and Storage of Adlumidine Waste
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure compliant disposal. Adlumidine waste, whether in solid form or in solution, should be collected in a designated, compatible, and properly sealed hazardous waste container.[1][2] The container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("Adlumidine"), the concentration, and the date of accumulation.[3]
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[2] This area must be under the control of laboratory personnel and away from sinks or other drains to prevent accidental release into the wastewater system.[3][4] It is crucial to avoid mixing Adlumidine waste with other incompatible chemical waste streams.
Disposal Procedures for Adlumidine
The disposal of Adlumidine must be conducted through an approved hazardous waste disposal service. Under no circumstances should Adlumidine be disposed of down the drain or in the regular trash.[3][4]
The step-by-step procedure for the disposal of Adlumidine waste is as follows:
-
Collection : Collect all Adlumidine waste, including contaminated labware and PPE, in a designated hazardous waste container.
-
Labeling : Ensure the waste container is accurately and fully labeled with its contents.
-
Storage : Store the sealed waste container in the satellite accumulation area.
-
Pickup Request : When the container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
The following table summarizes the key logistical and safety information for the proper disposal of Adlumidine.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves | General Laboratory Practice |
| Handling Location | Well-ventilated area or chemical fume hood | [5][6] |
| Waste Container Type | Compatible, sealed, and labeled hazardous waste container | [1][2] |
| Waste Labeling | "Hazardous Waste," "Adlumidine," concentration, date | [3] |
| Waste Storage | Designated satellite accumulation area, away from drains | [2][3][4] |
| Disposal Method | Approved hazardous waste disposal service | [6][7] |
| Prohibited Disposal Routes | Drain disposal, regular trash | [3][4] |
Experimental Protocol Decontamination
All labware and surfaces contaminated with Adlumidine should be decontaminated. A common procedure involves rinsing the equipment three times with a suitable solvent. The solvent rinsate must be collected and disposed of as hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of Adlumidine.
Caption: Workflow for the proper disposal of Adlumidine.
By following these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of Adlumidine, thereby protecting themselves, their colleagues, and the environment.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. nswai.org [nswai.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Adlumidine
Essential Safety and Handling Guide for Adlumidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling Adlumidine in a laboratory setting. As a member of the isoquinoline (B145761) alkaloid class of compounds, Adlumidine should be handled with care, assuming potential toxicity based on structurally similar compounds.[1] This document is intended to be a primary resource for ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves that comply with ASTM D6978 standards, especially when handling the pure compound or solutions.[1] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
-
Eye Protection: Chemical safety goggles are mandatory at all times in the laboratory.[2][3][4]
-
Lab Coat: A lab coat made of a low-permeability fabric should be worn to protect clothing and skin.[4]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.[4]
Quantitative Hazard Data for Structurally Similar Isoquinoline Alkaloids
The following table summarizes toxicological data for representative isoquinoline alkaloids. This data should be used to inform the risk assessment for handling Adlumidine, assuming a similar toxicity profile.[1]
| Compound | CAS Number | LD50 (Oral, Rat) | GHS Hazard Statements (Representative) |
| Berberine | 2086-83-1 | 329 mg/kg | H302: Harmful if swallowed |
| Sanguinarine | 2447-54-3 | 19.4 mg/kg (mouse) | H301: Toxic if swallowed |
Data sourced from publicly available safety data sheets and toxicological databases.
Experimental Protocol: General Extraction of Isoquinoline Alkaloids from Plant Material
This protocol provides a general methodology for the extraction of isoquinoline alkaloids, such as Adlumidine, from a plant source. All procedures should be conducted in a well-ventilated laboratory, with appropriate PPE.
Materials:
-
Dried and powdered plant material
-
10% Acetic acid in water
-
Ammonium (B1175870) hydroxide
-
Sodium sulfate
-
Rotary evaporator
-
Glassware (beakers, flasks, separatory funnel)
-
Filter paper
Procedure:
-
Maceration: Soak the dried and powdered plant material in methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Dissolve the crude extract in 10% acetic acid in water.
-
Wash the acidic solution with dichloromethane or chloroform to remove non-alkaloidal compounds.
-
Make the aqueous layer alkaline (pH 9-10) by adding ammonium hydroxide.
-
Extract the liberated alkaloids with dichloromethane or chloroform multiple times.
-
-
Drying and Evaporation:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude alkaloid extract.
-
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.
Operational and Disposal Plans
Spill Response:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Carefully scoop the absorbed material into a designated hazardous waste container.[1] Decontaminate the area with a 70% ethanol solution.[1]
-
Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
Waste Disposal:
-
Solid Waste: Collect any solid Adlumidine waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing Adlumidine should be collected in a separate, leak-proof hazardous waste container labeled with the full chemical name.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with Adlumidine must be disposed of in a designated sharps container for hazardous chemical waste.[1]
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "Adlumidine".[1]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
Visual Guides
Safe Handling Workflow for Adlumidine
The following diagram outlines the procedural steps for safely handling Adlumidine in a laboratory setting, from preparation to disposal.
Logical Relationships in Adlumidine Safety and Disposal Plan
This diagram illustrates the key relationships between hazard identification, control measures, and emergency procedures in the overall safety plan for Adlumidine.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
